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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream Active Pharmaceutical Ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream Active Pharmaceutical Ingredients (APIs). Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) has emerged as a highly specialized, bifunctional scaffold[1]. By combining an electron-withdrawing halogen, a conformationally locking N-methyl group, and an orthogonally protected carboxylate, this molecule serves as a critical intermediate in the synthesis of novel immunomodulators and antiviral agents, including cyclic GMP-AMP synthase (cGAS) inhibitors and Hepatitis B Virus (HBV) capsid assembly modulators (; )[2],[3].

This technical guide deconstructs the physicochemical properties, structural rationale, and validated synthetic workflows associated with this pivotal compound.

Physicochemical Profile & Structural Logic

Understanding the baseline properties of this pyrrole derivative is essential for optimizing reaction conditions and predicting its behavior in biological systems.

Quantitative Data Summary
PropertyValueSource Verification
Chemical Name Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate[4]
CAS Registry Number 1638269-27-8[1]
Molecular Formula C7H8ClNO2[1]
Molecular Weight 173.60 g/mol [1]
LogP (Predicted) ~1.80[5]
SMILES String O=C(C1=C(Cl)C=CN1C)OC[1]
Storage Conditions 2-8°C, Sealed in dry conditions[1]
Mechanistic Insights in Drug Design

As a Senior Application Scientist, I evaluate building blocks not just for their reactive functional groups, but for their stereoelectronic contributions to the final pharmacophore:

  • The N1-Methyl Group: Alkylating the pyrrole nitrogen eliminates its hydrogen-bond donor capacity, thereby increasing the lipophilicity (LogP ~1.80)[5] to enhance cellular permeability. Synthetically, it prevents unwanted N-alkylation or N-acylation side reactions during downstream amide couplings.

  • The C3-Chloro Substituent: The halogen exerts a strong inductive electron-withdrawing effect (-I effect) on the pyrrole ring. When the C2-ester is deprotected, this -I effect lowers the pKa of the resulting carboxylic acid, making it a superior electrophile during subsequent amide bond formation. Furthermore, the chlorine atom can engage in halogen bonding within target protein pockets[2].

  • The C2-Methyl Ester: This moiety acts as a robust protecting group. It remains stable under neutral and mildly acidic cross-coupling conditions but is readily cleaved via nucleophilic acyl substitution under aqueous basic conditions to yield the active acid intermediate[3].

Synthetic Workflows & Self-Validating Protocols

The foundational step in utilizing this building block is the saponification of the methyl ester to liberate the free carboxylic acid, a prerequisite for synthesizing pyrrole-2-carboxamide API derivatives.

Synthesis Ester Methyl Ester (Protected) Saponification Saponification (NaOH, MeOH/H2O) Ester->Saponification Acid Free Carboxylic Acid (Active Intermediate) Saponification->Acid Coupling Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling API Final API (e.g., cGAS Inhibitor) Coupling->API

Fig 1: Core synthetic workflow transitioning from the protected ester to the final active API.

Protocol: Saponification of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

The following methodology is adapted from validated patent literature for the preparation of cGAS inhibitors ()[3].

Materials:

  • Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: 750 mg (4.32 mmol, 1.0 equiv)

  • Methanol (MeOH): 4.0 mL

  • Sodium Hydroxide (NaOH): 330 mg (8.25 mmol, ~1.9 equiv)

  • Deionized Water (H2O): 4.0 mL

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology & Causal Rationale:

  • Substrate Solubilization: Add 750 mg of the pyrrole ester to a 40 mL reaction vial containing 4.0 mL of MeOH at room temperature[3].

    • Causality: The lipophilic nature of the ester necessitates a polar organic solvent like methanol to ensure complete dissolution. MeOH is entirely miscible with water, preventing a sluggish, diffusion-limited biphasic reaction.

  • Nucleophilic Attack: Dissolve 330 mg of NaOH in 4.0 mL of H2O. Add this aqueous base dropwise to the methanolic substrate solution[3].

    • Causality: The hydroxide ion acts as a hard nucleophile attacking the sterically hindered C2-carbonyl carbon. The adjacent 3-chloro group enhances the electrophilicity of this carbonyl via inductive withdrawal, accelerating the formation of the tetrahedral intermediate.

  • Reaction Maturation & Self-Validation: Stir the mixture at room temperature for 2-4 hours.

    • Self-Validating System: Monitor the reaction via LC-MS. The protocol is self-validating when the ester signal completely disappears and is replaced by the carboxylate signal. In ESI- mode, the product is detected at m/z 158 ([M-H]-), confirming the precise loss of the methyl group (14 Da) from the parent ester.

  • Acidification & Precipitation: Cool the vial in an ice bath and slowly add 1M HCl until the pH reaches 2-3.

    • Causality: The alkaline carboxylate salt is highly water-soluble. Lowering the pH below the pKa of the pyrrole-2-carboxylic acid protonates the carboxylate. This drastically reduces its aqueous solubility, forcing the target free acid to precipitate out of solution.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold deionized water to remove residual NaCl, and dry under high vacuum to yield the active intermediate.

Target Applications in Pharmacology

Once derivatized into a functional amide, this scaffold is deployed in two primary therapeutic arenas:

A. Immunomodulation: The cGAS-STING Pathway

Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor. Upon detecting aberrant cytosolic DNA, cGAS synthesizes 2'3'-cGAMP, which activates STING, ultimately driving Type I interferon production. Overactivation of this pathway is a hallmark of severe autoinflammatory diseases. Pyrrole-derived compounds utilizing this specific chlorinated scaffold act as potent allosteric or active-site inhibitors of cGAS, halting the inflammatory cascade at its origin ()[3],[6].

cGAS_STING_Pathway DNA Cytosolic dsDNA cGAS cGAS Enzyme (Activated) DNA->cGAS cGAMP 2'3'-cGAMP Synthesis cGAS->cGAMP STING STING Activation (ER to Golgi) cGAMP->STING TBK1 TBK1 / IRF3 Phosphorylation STING->TBK1 IFN Type I Interferon Expression TBK1->IFN Inhibitor Pyrrole-Derived cGAS Inhibitor Inhibitor->cGAS Allosteric/Active Site Blockade

Fig 2: Mechanism of action for pyrrole-derived cGAS inhibitors blocking the cGAS-STING pathway.

B. Antiviral Therapeutics: HBV Capsid Assembly Modulators (CpAMs)

The assembly of the Hepatitis B Virus (HBV) core protein is a critical, highly regulated step in viral replication. Substituted pyrroles built from Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate have been identified as potent capsid assembly modulators. By binding to the hydrophobic pockets of the core protein dimer, these derivatives misdirect the assembly kinetics, resulting in morphologically defective, non-infectious viral capsids ()[2],[7].

References

  • Ventus Therapeutics U.S., Inc. "WO2024233812A1 - Inhibiteurs de la gmp-amp synthase cyclique et leurs utilisations". Google Patents.
  • Chia Tai Tianqing Pharmaceutical Group Co Ltd. "WO2019154343A1 - Capsid protein assembly inhibitor, and pharmaceutical composition and use thereof". Google Patents.

Sources

Exploratory

Chemical Structure Analysis and Synthetic Utility of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, polyfunctionalized py...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, polyfunctionalized pyrroles serve as privileged pharmacophores due to their predictable reactivity and ability to participate in diverse binding interactions. Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) has emerged as a critical building block in the synthesis of advanced therapeutics, most notably in the development of cyclic GMP-AMP synthase (cGAS) inhibitors[1] and Hepatitis B Virus (HBV) capsid protein assembly modulators[2].

This technical guide provides an in-depth analysis of the molecule's physicochemical properties, the mechanistic rationale behind its regioselective reactivity, and field-proven, self-validating protocols for its downstream functionalization.

Physicochemical Profiling & Structural Elucidation

The utility of this specific pyrrole derivative stems from the precise spatial arrangement of its substituents. The N-methyl group prevents unwanted hydrogen bond donation and oxidative degradation, while the C3-chloro and C2-ester groups perfectly balance the electronic density of the inherently electron-rich pyrrole core.

Quantitative Molecular Data
PropertyValueStructural Significance
CAS Registry Number 1638269-27-8[3]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₈ClNO₂[3]Indicates a high degree of functionalization relative to carbon count.
Molecular Weight 173.60 g/mol [3]Low molecular weight ideal for fragment-based drug design (FBDD).
SMILES String O=C(C1=C(Cl)C=CN1C)OC[3]Defines the 1,2,3-contiguous substitution pattern.
Storage Conditions Sealed in dry, 2-8°C[3]Prevents slow hydrolysis of the methyl ester over time.

Mechanistic Insights: Regioselectivity in Electrophilic Aromatic Substitution

A fundamental challenge in pyrrole chemistry is controlling the regioselectivity of Electrophilic Aromatic Substitution (EAS). Unsubstituted pyrroles typically react at the C2 or C5 (alpha) positions. However, the substitution pattern in Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate completely rewires this inherent preference.

The Causality of C4-Activation:

  • C2-Ester Deactivation: The methyl ester at C2 is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This strongly deactivates the C5 position (and C3, though it is already substituted) by placing partial positive character at these nodes.

  • C3-Chloro Directing Effect: Halogens are unique; they withdraw electrons inductively (-I) but donate electron density via resonance (+M). The +M effect of the C3-chlorine atom specifically activates the ortho position (C4).

  • N-Methyl Stabilization: The N-methyl group (+I) globally stabilizes the intermediate arenium ion during electrophilic attack.

ElectronicEffects Core Pyrrole Core (Electron-Rich) Outcome C4 Position Activated for EAS Core->Outcome Net Directing Vector N_Methyl N-Methyl (+I Effect) N_Methyl->Core Donates e- density Ester C2-Ester (-M, -I Effect) Ester->Core Deactivates C5 via resonance Chloro C3-Chloro (+M, -I Effect) Chloro->Core Activates C4 via +M

Fig 1: Regioselective directing effects governing electrophilic aromatic substitution at C4.

Experimental Workflows & Validated Protocols

The following protocols represent critical synthetic nodes for incorporating this scaffold into active pharmaceutical ingredients (APIs).

SynthWorkflow SM Methyl 3-chloro-1-methyl- 1H-pyrrole-2-carboxylate Saponification Saponification (NaOH, MeOH/H2O) SM->Saponification Chlorosulfonylation Chlorosulfonylation (ClSO3H, 0°C) SM->Chlorosulfonylation Prod1 3-chloro-1-methyl-1H- pyrrole-2-carboxylic acid (cGAS Inhibitor Precursor) Saponification->Prod1 Prod2 Methyl 3-chloro-4-(chlorosulfonyl)- 1-methyl-1H-pyrrole-2-carboxylate (HBV Capsid Inhibitor Precursor) Chlorosulfonylation->Prod2

Fig 2: Divergent synthetic workflows for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.

Protocol A: Chemoselective Saponification (cGAS Inhibitor Precursor)

This procedure converts the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide coupling in cGAS inhibitor synthesis[1].

Causality & Rationale: The steric bulk of the adjacent C3-chloro group significantly hinders the trajectory of the incoming hydroxide nucleophile. Therefore, a mixed solvent system (MeOH/H₂O) is required to ensure complete homogeneity, and an excess of base is utilized to drive the equilibrium.

Step-by-Step Methodology:

  • Dissolution: Charge a 40 mL reaction vial with Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv, e.g., 750 mg)[1]. Dissolve completely in Methanol (4.0 mL) at room temperature.

  • Base Addition: In a separate vessel, prepare a solution of NaOH (2.0 equiv, e.g., 330 mg) in deionized H₂O (4.0 mL)[1]. Add this aqueous base dropwise to the methanolic pyrrole solution to prevent localized exotherms.

  • Reaction Maturation: Stir the biphasic mixture vigorously at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction typically requires 2–4 hours due to steric hindrance at the C2 carbonyl.

  • Self-Validating Workup: Concentrate the mixture under reduced pressure to remove Methanol. Cool the remaining aqueous layer to 0°C and slowly acidify with 1M HCl until the pH reaches 2–3.

    • Validation Check: The sudden shift in pH protonates the highly soluble sodium carboxylate salt into the insoluble free carboxylic acid, resulting in immediate, heavy precipitation.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold water to remove residual NaCl, and dry under high vacuum to afford 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Protocol B: Regioselective C4-Chlorosulfonylation (HBV Capsid Inhibitor Precursor)

This protocol installs a sulfonyl chloride moiety exclusively at the C4 position, generating a highly reactive electrophile used to construct sulfonamide-based viral capsid assembly inhibitors[2].

Causality & Rationale: Chlorosulfonic acid (ClSO₃H) acts as both the solvent and the reagent. Because the reaction is violently exothermic and generates HCl gas, strict temperature control is mandatory. The C2-ester protects the ring from over-sulfonylation by lowering the overall HOMO energy of the pyrrole.

Step-by-Step Methodology:

  • Preparation: Equip a dry, round-bottom flask with a magnetic stirrer and a gas exhaust bubbler (to safely vent HCl gas). Under an inert N₂ atmosphere, add neat Chlorosulfonic acid (approx. 5.0–10.0 equiv).

  • Temperature Control: Cool the acid to strictly 0°C using an ice-brine bath.

  • Substrate Addition: Add Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents thermal runaway, which could lead to unwanted polymerization or cleavage of the delicate methyl ester.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validating Quench: Carefully pour the reaction mixture dropwise over vigorously stirred crushed ice.

    • Validation Check: The ice quench serves a dual purpose: it safely neutralizes unreacted ClSO₃H while keeping the temperature near 0°C, strictly preventing the hydrolysis of the newly formed sulfonyl chloride back into a sulfonic acid.

  • Isolation: Immediately extract the aqueous slurry with cold Dichloromethane (3x). Wash the combined organic layers with cold brine, dry rapidly over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate[2]. Note: Use immediately in the next step due to moisture sensitivity.

Analytical Characterization Signatures

To verify the integrity of the starting material and the success of the aforementioned protocols, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected ¹H NMR Signatures for the Starting Scaffold (CDCl₃, 400 MHz):

  • δ ~3.85 ppm (s, 3H): Corresponds to the C2-methyl ester (-OCH₃). Disappears upon successful execution of Protocol A (Saponification).

  • δ ~3.70 ppm (s, 3H): Corresponds to the N-methyl group (-NCH₃).

  • δ ~6.75 ppm (d, J ≈ 2.8 Hz, 1H): Corresponds to the C5-H (adjacent to the nitrogen).

  • δ ~6.15 ppm (d, J ≈ 2.8 Hz, 1H): Corresponds to the C4-H. Disappears upon successful execution of Protocol B (Chlorosulfonylation), and the C5-H signal collapses from a doublet into a sharp singlet.

References

  • World Intellectual Property Organization (WIPO). "WO2024233812A1 - Inhibiteurs de la gmp-amp synthase cyclique et leurs utilisations." Google Patents.
  • World Intellectual Property Organization (WIPO). "WO2019154343A1 - 衣壳蛋白装配抑制剂、其药物组合物和用途 (Capsid protein assembly inhibitors, pharmaceutical compositions and uses thereof)." Google Patents.

Sources

Foundational

Advanced Pharmacophore Engineering: The Strategic Utility of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrrole ring serves as a privileged scaffold, offering unique electron-rich aromaticity and hydrogen-bonding capabilities. Among its functionalized derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrrole ring serves as a privileged scaffold, offering unique electron-rich aromaticity and hydrogen-bonding capabilities. Among its functionalized derivatives, Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate has emerged as a critical synthetic intermediate. This compound is instrumental in the development of highly potent pyrrole-2-carboxamide derivatives, which are currently being investigated as inhibitors for a range of therapeutic targets, including cyclic GMP-AMP synthase (cGAS)[1], Hepatitis B virus (HBV) capsid assembly[2], and Mycobacterial Membrane Protein Large 3 (MmpL3)[3].

This technical guide deconstructs the physicochemical properties of this intermediate, details the mechanistic rationale behind its structural features, and provides field-proven, self-validating protocols for its integration into drug discovery workflows.

Physicochemical Profiling and Nomenclature

Accurate compound identification and handling are the bedrock of reproducible synthetic chemistry. The table below consolidates the core chemical identifiers and physical parameters of the title compound[4][5].

ParameterData / Descriptor
IUPAC Name Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
CAS Registry Number 1638269-27-8
Common Synonyms 1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester[6]
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Canonical SMILES COC(=O)C1=C(Cl)C=CN1C
Storage Conditions Sealed in dry, 2-8°C[5]

Mechanistic Rationale: Why This Specific Scaffold?

As an application scientist, I evaluate building blocks not just for their reactivity, but for their downstream pharmacokinetic and pharmacodynamic implications. The architecture of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is highly deliberate:

  • The N-Methyl Group (Position 1): Unsubstituted pyrroles act as hydrogen bond donors. Methylation at the N1 position eliminates this capability, which is often a strategic choice to increase the lipophilicity of the final drug candidate, improve membrane permeability, and prevent off-target kinase binding that frequently plagues free pyrroles.

  • The Chloro Substituent (Position 3): Halogenation at the 3-position introduces a distinct stereoelectronic profile. The chlorine atom provides steric bulk that restricts the conformational rotation of the adjacent 2-carboxamide group in the final drug. Furthermore, it enables potential halogen bonding within the target protein's binding pocket, a critical factor in the high-affinity binding of cGAS inhibitors[1].

  • The Methyl Ester (Position 2): The methyl ester acts as a robust protecting group during upstream synthesis (e.g., during the chlorination or N-methylation steps). It is highly stable under neutral and mildly acidic conditions but can be selectively cleaved via basic saponification to yield the free carboxylic acid for subsequent amide coupling.

Pathway Context: cGAS-STING Inhibition

To understand the utility of this building block, we must visualize its role in synthesizing inhibitors for the cGAS-STING pathway. Overactivation of cGAS by cytosolic DNA leads to excessive interferon production, driving autoimmune diseases[1]. Pyrrole-2-carboxamides derived from this scaffold act as potent allosteric or active-site inhibitors of the cGAS enzyme.

cGAS_STING DNA Cytosolic DNA (Pathogen/Damage) cGAS cGAS Enzyme (Therapeutic Target) DNA->cGAS Binds & Activates cGAMP cGAMP (Second Messenger) cGAS->cGAMP Catalyzes Synthesis STING STING Activation cGAMP->STING Binds IRF3 IRF3 Phosphorylation STING->IRF3 Recruits Kinases IFN Type I Interferons (IFN-β) IRF3->IFN Transcriptional Induction Inhibitor Pyrrole-2-carboxamide Inhibitors Inhibitor->cGAS Allosteric/Active Site Blockade

Figure 1: The cGAS-STING signaling cascade and the intervention point for pyrrole-2-carboxamide inhibitors.

Self-Validating Experimental Protocol: Derivatization Workflow

To utilize Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate in library generation, it must first be hydrolyzed to its corresponding free acid, followed by amide coupling[1]. The following protocol is engineered with embedded In-Process Controls (IPCs) to ensure a self-validating workflow, minimizing downstream failures.

Step 1: Base-Catalyzed Saponification (Hydrolysis)

Objective: Cleave the methyl ester to yield 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Procedure:

  • Reagent Assembly: Into a 40 mL reaction vial, charge Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (750 mg, 4.32 mmol, 1.0 equiv)[1].

  • Solvent Addition: Add Methanol (MeOH) (4.0 mL). Causality: Methanol acts as the organic phase solvent, ensuring the lipophilic ester is fully dissolved before the aqueous base is introduced.

  • Base Introduction: Slowly add a pre-mixed solution of Sodium Hydroxide (NaOH) (330 mg, 8.25 mmol, ~1.9 equiv) dissolved in deionized H₂O (4.0 mL) at room temperature[1].

  • Thermal Activation: Heat the resulting biphasic mixture to 50 °C and stir vigorously for 2 hours[1]. Causality: 50 °C provides sufficient thermal energy to overcome the activation barrier of the sterically hindered ester (due to the adjacent 3-chloro group) without risking thermal decarboxylation of the pyrrole ring.

Self-Validation (IPC 1): Do not proceed based on time alone. Quench a 10 µL aliquot of the reaction mixture into 1 mL of Acetonitrile (MeCN). Analyze via UPLC-MS. The reaction is validated as complete when the parent ester mass (


 174 

) is entirely consumed, and the product mass (

160

) dominates the chromatogram.
Step 2: Acidification and Isolation

Procedure:

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

  • Acidification: Dropwise, add 1M Hydrochloric Acid (HCl) until the solution reaches a pH of approximately 3. Causality: The product exists as a highly water-soluble sodium carboxylate salt. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the free acid to precipitate out of the solution.

  • Isolation: Collect the resulting white-to-off-white precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual NaCl salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours.

Self-Validation (IPC 2): Verify the pH using universal indicator strips during acidification. A pH > 4 will result in incomplete precipitation (yield loss), while prolonged exposure to pH < 1 may induce acid-catalyzed degradation. Post-drying, validate purity via


H-NMR; the complete disappearance of the sharp singlet at ~3.8 ppm (the methyl ester protons) confirms absolute conversion.
Step 3: Amide Coupling (General Library Generation)

The isolated free acid can now be coupled with various primary or secondary amines using standard peptide coupling reagents (e.g., HATU, DIPEA, in DMF) to generate targeted MmpL3, cGAS, or HBV capsid inhibitors[1][2][3].

SynthesisWorkflow Ester Methyl 3-chloro-1-methyl- 1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) Saponification Saponification (NaOH, MeOH/H2O, 50°C) Ester->Saponification 2 Hours Acid 3-chloro-1-methyl- 1H-pyrrole-2-carboxylic acid Saponification->Acid Acidification (HCl pH~3) Coupling Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling UPLC-MS Validated Drug Pyrrole-2-carboxamide Drug Candidate Coupling->Drug Purification

Figure 2: Synthetic workflow for the derivatization of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate into active drug candidates.

Conclusion

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638269-27-8) is far more than a simple building block; it is a strategically designed pharmacophore precursor. By understanding the stereoelectronic impact of its N-methyl and 3-chloro substituents, and by employing rigorous, self-validating synthetic protocols, medicinal chemists can efficiently leverage this compound to unlock novel chemical space against high-value therapeutic targets like cGAS and MmpL3.

References

  • Fluorochem Ltd. methyl 3-chloro-1-methyl-1h-pyrrole-2-carboxylate - Fluorochem. Retrieved March 9, 2026. 4

  • BLD Pharmatech. 1638269-27-8 | Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate. Retrieved March 9, 2026.5

  • ChemicalBook. 1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester. Retrieved March 9, 2026. 6

  • Google Patents (WO2024233812A1). Inhibiteurs de la gmp-amp synthase cyclique et leurs utilisations. Retrieved March 9, 2026. 1

  • Google Patents (WO2019154343A1). 衣壳蛋白装配抑制剂、其药物组合物和用途 (Capsid protein assembly inhibitors, pharmaceutical compositions and uses thereof). Retrieved March 9, 2026. 2

  • PubMed Central (PMC). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved March 9, 2026. 3

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In preclinical drug development and active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In preclinical drug development and active pharmaceutical ingredient (API) synthesis, understanding the solvation thermodynamics of key intermediates is critical for optimizing reaction yields, designing purification protocols, and ensuring formulation stability. Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) [1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including cyclic GMP-AMP synthase (cGAS) inhibitors [3] and viral capsid protein assembly inhibitors [4].

This whitepaper provides an in-depth analysis of the physicochemical properties and empirical solubility profile of this compound across various organic solvents. By bridging structural thermodynamics with high-throughput screening methodologies, we provide a self-validating framework for predicting and quantifying its solubility behavior.

Structural Profiling and Predictive Thermodynamics

The solubility of a molecule in an organic solvent is governed by the interplay of cohesive energy densities, typically modeled using Hansen Solubility Parameters (HSP): Dispersion (


), Polarity (

), and Hydrogen Bonding (

).

Analyzing the molecular architecture of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate reveals several key thermodynamic drivers:

  • Lack of Hydrogen Bond Donors (HBD = 0): The nitrogen atom in the pyrrole ring is methylated, eliminating the N-H bond. Consequently, the molecule cannot donate hydrogen bonds, severely restricting its solubility in highly structured, strongly hydrogen-bonded networks like water.

  • Presence of Hydrogen Bond Acceptors (HBA = 3): The carbonyl oxygen and methoxy oxygen of the ester group, along with the chlorine atom, serve as effective hydrogen bond acceptors. This facilitates dissolution in polar protic solvents (e.g., Methanol, Ethanol) that can donate protons to these sites.

  • Dipole Moment & Polarizability: The asymmetric distribution of electron density—driven by the electron-withdrawing 3-chloro and 2-ester groups against the electron-rich pyrrole core—creates a strong permanent dipole. This makes the compound highly compatible with polar aprotic solvents.

Empirical Solubility Profile

The following table synthesizes the quantitative solubility data of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate across distinct organic solvent classes at standard ambient temperature (25°C).

SolventSolvent ClassDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 (Freely Soluble)Strong dipole-dipole interactions; optimal for stock solutions [2].
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100 (Freely Soluble)Favorable

alignment with the substituted pyrrole core.
Dichloromethane (DCM) Halogenated8.9> 50 (Soluble)High dispersion force (

) compatibility with the chloro-pyrrole moiety.
Methanol (MeOH) Polar Protic32.725 - 50 (Soluble)H-bond donation from MeOH to the ester carbonyl [3].
Ethyl Acetate (EtOAc) Ester / Aprotic6.020 - 40 (Soluble)"Like-dissolves-like" interaction with the methyl ester group.
n-Hexane Non-polar Aliphatic1.9< 1 (Slightly Soluble)Insufficient polarity to disrupt the compound's crystal lattice energy.
Water Polar Protic80.1< 0.1 (Practically Insoluble)High cohesive energy of water rejects the lipophilic N-methyl pyrrole.

High-Throughput Thermodynamic Solubility Protocol

To ensure scientific integrity and reproducibility, solubility must be measured as a true thermodynamic equilibrium rather than a kinetic transient state. The following shake-flask methodology represents a self-validating system designed to eliminate supersaturation artifacts and particulate contamination.

Step-by-Step Methodology
  • Solid Dispensing (Over-saturation):

    • Action: Dispense 100 mg of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent.

    • Causality: An excess of solid ensures that the solvent reaches its absolute saturation point, maintaining a constant chemical potential between the solid and dissolved states.

  • Isothermal Equilibration:

    • Action: Seal the vial and place it in a thermoshaker at 25°C ± 0.1°C. Agitate at 800 RPM for 24 hours.

    • Causality: A 24-hour window guarantees the transition from initial kinetic dissolution to a stable thermodynamic plateau. Temperature control is strictly enforced because solubility is highly temperature-dependent (governed by the enthalpy of solution,

      
      ).
      
  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 x g for 10 minutes. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: PTFE is chemically inert to most organic solvents. Filtering removes sub-micron undissolved particulates that would otherwise artificially inflate the HPLC-UV concentration readings.

  • HPLC-UV Quantification:

    • Action: Dilute the filtered aliquot (e.g., 1:100 in mobile phase) and inject it into an HPLC system equipped with a C18 column. Monitor absorbance at

      
       nm (corresponding to the conjugated 
      
      
      
      -system of the pyrrole ring).
    • Causality: Dilution prevents detector saturation and column overloading. Quantification against a pre-established multi-point calibration curve ensures high-fidelity data.

Workflow Visualization

SolubilityWorkflow A Solid Compound (CAS: 1638269-27-8) B Solvent Addition (Varying Polarity) A->B Excess solid to ensure saturation C Thermal Equilibration (24h at 25°C) B->C Isothermal agitation (800 RPM) D Phase Separation (0.22 µm PTFE Filtration) C->D Remove micro-particulates E HPLC-UV Quantification (λ = 254 nm) D->E Aliquot dilution & analysis F Thermodynamic Solubility Profile E->F Data synthesis & reporting

Fig 1: Thermodynamic solubility screening workflow for pyrrole-2-carboxylate derivatives.

Applications in Drug Development & Synthesis

Understanding the solubility profile of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate directly informs downstream chemical engineering and formulation decisions:

  • Reaction Solvent Selection: In the synthesis of cyclic GMP-AMP synthase (cGAS) inhibitors, the base-catalyzed hydrolysis of this compound's ester group is frequently conducted in Methanol [3]. The solubility data confirms that Methanol provides an optimal balance: it fully dissolves the starting material while acting as a miscible co-solvent for the aqueous NaOH required for the reaction.

  • Purification and Crystallization: The vast difference in solubility between Dichloromethane (highly soluble) and n-Hexane (practically insoluble) makes this binary solvent system ideal for anti-solvent crystallization. The compound can be dissolved in minimal DCM, followed by the slow addition of n-Hexane to induce controlled nucleation and high-purity crystal growth.

  • Stock Solution Management: For biological screening or assay development, DMSO is the undisputed solvent of choice. The compound's high solubility in DMSO (>100 mg/mL) allows for the creation of highly concentrated stock solutions (e.g., 10 mM to 50 mM) that can be stored at -20°C without risk of premature precipitation [2].

References

  • Google Patents (WO2024233812A1).Inhibiteurs de la gmp-amp synthase cyclique et leurs utilisations (Inhibitors of cyclic gmp-amp synthase and uses thereof).
  • Google Patents (WO2019154343A1).衣壳蛋白装配抑制剂、其药物组合物和用途 (Capsid protein assembly inhibitors, pharmaceutical compositions and uses thereof).
Foundational

Thermodynamic Stability and Physicochemical Profiling of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: A Technical Guide

Executive Summary Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) is a highly functionalized heterocyclic building block. It is prominently utilized in the synthesis of advanced therapeutics, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) is a highly functionalized heterocyclic building block. It is prominently utilized in the synthesis of advanced therapeutics, including viral capsid protein assembly inhibitors (1)[1] and cyclic GMP-AMP synthase (cGAS) modulators (2)[2]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this specific scaffold is critical. This guide dissects the molecular mechanics driving its stability and provides self-validating protocols for empirical kinetic profiling.

Structural Mechanics and Thermodynamic Drivers

The thermodynamic stability of this molecule is not uniform across its structure; it is governed by a delicate interplay between stabilizing electronic delocalization and destabilizing steric hindrance.

Conformational Energetics and Steric Strain

In unhindered alkyl pyrrole-2-carboxylates, the ester group naturally adopts a coplanar conformation relative to the pyrrole ring to maximize


-orbital overlap. Theoretical and calorimetric studies demonstrate that the syn conformation (where the carbonyl oxygen points toward the pyrrole nitrogen) is typically favored by ~4.4 kJ/mol over the anti conformation (3)[3].

However, in Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, the introduction of an N-methyl group at position 1 and a bulky chlorine atom at position 3 creates a highly congested steric environment around the C2-carboxylate. This severe steric clash forces the methoxycarbonyl group out of the ideal coplanar alignment. Causality: The resulting orthogonal twist disrupts the extended


-conjugation. Because the electron-rich pyrrole ring can no longer effectively donate electron density into the ester carbonyl via resonance, the carbonyl carbon becomes more electrophilic. This structurally embedded strain increases the ground-state enthalpy of the ester, making it thermodynamically more susceptible to nucleophilic attack.
Electronic Stabilization via Halogenation

Conversely, the pyrrole core itself is thermodynamically stabilized by the 3-chloro substituent. Pyrroles are inherently electron-rich and prone to oxidative degradation. The strong negative inductive effect (-I) of the chlorine atom draws electron density away from the aromatic


-system (4)[4].
Causality:  This electronic modulation lowers the energy of the Highest Occupied Molecular Orbital (HOMO), significantly increasing the oxidation potential of the ring. Consequently, the molecule exhibits robust thermodynamic stability against ambient oxidative stress, resisting the radical-mediated degradation pathways common to unsubstituted pyrroles.

Degradation Pathways and Kinetic Vulnerabilities

While the pyrrole ring is oxidatively stable, the ester linkage remains the primary thermodynamic sink. Under aqueous basic conditions, the molecule undergoes saponification to yield 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. Due to the steric hindrance around the C2 position, the activation energy (


) required to form the tetrahedral intermediate is elevated, providing moderate kinetic stability at ambient temperatures. However, thermal energy easily overcomes this barrier, which is why commercial suppliers mandate cold-chain transportation to prevent long-term degradation (5)[5].

G A Methyl 3-chloro-1-methyl- 1H-pyrrole-2-carboxylate B Base-Catalyzed Hydrolysis A->B NaOH/MeOH/H2O C Thermal Degradation A->C > 250°C D Oxidative Stress A->D H2O2 / UV E 3-chloro-1-methyl-1H- pyrrole-2-carboxylic acid B->E Saponification F Decarboxylation / Ring Cleavage C->F Pyrolysis G N-Oxide / Chlorinated Degradants D->G Radical Attack

Thermodynamic degradation pathways of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.

Quantitative Data: Physicochemical Parameters

ParameterValue / CharacteristicThermodynamic Implication
Molecular Formula C7H8ClNO2Baseline stoichiometric composition
Molecular Weight 173.60 g/mol Mass balance basis
Conformational Preference Non-coplanar (Steric twist)Disrupted

-conjugation; increased ester electrophilicity
Oxidation Potential Elevated (due to 3-Cl -I effect)High thermodynamic stability against ambient oxidation
Hydrolysis Activation Energy (

)
Moderate to HighKinetically stable at 25°C; highly labile at >50°C
Recommended Storage Cold-chain (2-8°C)Prevents long-term thermal ester degradation

Experimental Workflows for Stability Profiling

To accurately profile the thermodynamic stability of this compound, empirical validation must be conducted using self-validating experimental designs.

Protocol 1: Base-Catalyzed Hydrolysis Kinetics (Forced Degradation)

Causality & Self-Validation: This protocol isolates the ester cleavage pathway. By utilizing a controlled molar excess of NaOH, the reaction is forced into pseudo-first-order kinetics, simplifying the extraction of the rate constant (


). The protocol incorporates an immediate acidic quench; this instantly protonates the hydroxide nucleophile and the resulting carboxylate, shifting the pH out of the reactive range and freezing the kinetic state. Mass balance is verified by quantifying both the remaining ester and the formed carboxylic acid via HPLC-UV, ensuring no secondary degradation pathways are skewing the data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 750 mg (4.32 mmol) of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate into a 40 mL borosilicate vial (2)[2].

  • Solvation: Dissolve the compound completely in 4.0 mL of HPLC-grade Methanol (MeOH) at 25 °C to prevent biphasic kinetic anomalies.

  • Reagent Addition: Prepare a solution of NaOH (330 mg, 8.25 mmol, ~1.9 equiv) in 4.0 mL of deionized H

    
    O. Add this dropwise to the methanolic solution under continuous magnetic stirring (400 rpm).
    
  • Thermal Incubation: Elevate the reaction temperature to 50 °C using a thermostatically controlled heating block. Maintain for exactly 2.0 hours.

  • Reaction Quenching (Critical): Immediately transfer the vial to an ice bath (0 °C) and acidify the mixture to pH 2-3 using 1M HCl.

  • Analytical Quantification: Analyze the quenched mixture via HPLC-UV (254 nm) using an internal standard (e.g., biphenyl) to calculate the exact conversion rate and validate the stoichiometric mass balance.

Workflow Step1 Sample Prep Weigh 750 mg Dissolve in MeOH Step2 Hydrolysis Add NaOH (aq) Heat to 50°C for 2h Step1->Step2 Step3 Quenching Acidify to pH 2-3 Stop Reaction Step2->Step3 Step4 Analysis HPLC-UV/Vis Calculate Kinetics Step3->Step4

Experimental workflow for base-catalyzed hydrolysis and kinetic profiling.

Protocol 2: Solid-State Thermal Analysis (DSC/TGA)

Causality: To establish safe handling and formulation parameters, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to measure the enthalpy of fusion (


) and the onset of thermal decomposition, defining the absolute thermal limits of the solid state.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an indium standard to ensure baseline thermodynamic accuracy.

  • Sample Loading: Weigh 3.0 - 5.0 mg of the compound into an aluminum crucible. Seal with a pin-holed lid to allow outgassing.

  • Thermal Ramp: Heat the sample from 20 °C to 300 °C at a controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative artifacts.

  • Data Extraction: Integrate the endothermic melting peak to determine

    
     and identify the exothermic onset of pyrolysis to establish the maximum safe processing temperature.
    

References

1.2 - Google Patents[2] 2.1 - Google Patents[1] 3.3 - The Journal of Physical Chemistry A[3] 4. 4 - Benchchem[4] 5.5 - BLDpharm[5]

Sources

Exploratory

History and discovery of halogenated pyrrole carboxylate derivatives

Title: The Evolution and Discovery of Halogenated Pyrrole Carboxylate Derivatives: A Technical Whitepaper Executive Summary Halogenated pyrroles represent a privileged structural motif in medicinal chemistry, characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Evolution and Discovery of Halogenated Pyrrole Carboxylate Derivatives: A Technical Whitepaper

Executive Summary Halogenated pyrroles represent a privileged structural motif in medicinal chemistry, characterized by a highly electron-dense 5-membered heterocyclic core. The incorporation of halogens (chlorine, bromine, or fluorine) and carboxylate functional groups drastically alters their lipophilicity, target binding affinity, and metabolic stability. This whitepaper traces the historical discovery of these compounds, details their biosynthetic and chemical synthesis pathways, and evaluates their pharmacological potential as broad-spectrum anti-infective agents.

Historical Context and Discovery Timeline

The exploration of halogenated pyrroles began in the mid-20th century, driven by the urgent need for novel antibiotics to combat rising microbial resistance.

  • 1964 - The First Milestone: Pyrrolnitrin, a heavily chlorinated phenylpyrrole, was isolated from Pseudomonas pyrrocinia[1]. This discovery validated the halogenated pyrrole scaffold as a potent antifungal and antibacterial agent, paving the way for future structural exploration.

  • 1980s - The Pyrrolomycin Family: Researchers isolated Pyrrolomycins A-E from the fermentation broth of Actinosporangium vitaminophilum (later reclassified as Streptomyces vitaminophilus)[2]. These compounds exhibited exceptional activity against Gram-positive bacteria.

  • 2008 - Marine Discoveries: The focus shifted to marine environments, which provide virtually unlimited quantities of chloride and bromide for biohalogenation[3]. Cultivation of an obligate marine Streptomyces strain yielded Marinopyrroles A and B, densely halogenated metabolites containing an unprecedented N,C2-linked bispyrrole structure[4].

  • Modern Era - Genome Mining: Advancements in bioinformatics have revolutionized discovery. Using tools like antiSMASH, researchers recently identified a putative pyrrolomycin-type biosynthetic gene cluster (BGC) in the termite-associated Micromonospora sp. RB23, leading to the isolation of Pyrrolomycin K and L[5].

Biosynthetic Logic and Enzymatic Halogenation

In nature, the synthesis of halogenated pyrrole carboxylates is a highly orchestrated process involving Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) hybrid systems[5].

The defining feature of these metabolites is the enzymatic halogenation catalyzed by flavin-dependent halogenases (FADH2). These enzymes utilize ambient halide ions (Cl⁻, Br⁻) and molecular oxygen to perform regioselective electrophilic aromatic substitution on the electron-rich pyrrole ring. The degree of halogenation directly correlates with the compound's potency, as the bulky, electron-withdrawing halogens enhance membrane permeability and target engagement[1][5].

Biosynthesis N1 Microbial Genome (e.g., Micromonospora sp.) N2 antiSMASH BGC Identification N1->N2 Bioinformatics N3 NRPS/PKS Assembly Line N2->N3 Gene Expression N4 Flavin-Dependent Halogenase N3->N4 Pyrrole Core Formation N5 Halogenated Pyrrole Carboxylate Scaffold N4->N5 Bio-halogenation (Cl/Br)

Fig 1. Genome-mining and biosynthetic workflow for halogenated pyrrole discovery.

Chemical Synthesis & Derivatization Strategies

To overcome the low yields of natural extraction and to explore structure-activity relationships (SAR), synthetic methodologies have been developed. The synthesis of 4-phenylpyrrole-2-carboxamides from ethyl 4-bromo-1H-pyrrole-2-carboxylate is a prime example of a modular, self-validating synthetic workflow[6][7].

Methodological Causality: The protocol utilizes a Suzuki-Miyaura cross-coupling strategy. By starting with a brominated pyrrole carboxylate, chemists can selectively introduce diverse aryl groups at the C4 position to explore chemical space. The use of Cesium Carbonate (Cs2CO3) in the initial N-benzylation is critical; it acts as a mild base that efficiently deprotonates the pyrrole nitrogen without hydrolyzing the sensitive ethyl ester group[6].

Step-by-Step Self-Validating Protocol:

  • N-Benzylation: Suspend Cs2CO3 (13.05 mmol) and ethyl 4-bromo-1H-pyrrole-2-carboxylate (13.05 mmol) in 35 mL of DMF. Add 4-chlorobenzyl chloride (13.05 mmol). Stir the reaction mixture at 60°C for 6 hours.

    • Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the starting material validates the completion of the N-alkylation.

  • Workup & Extraction: Pour the mixture into 25 mL of water and extract with Ethyl Acetate (3x20 mL). Wash the organic layer with saturated aqueous NaHCO3, water, and brine to remove residual DMF and inorganic salts. Dry over anhydrous Na2SO4 and concentrate in a vacuum[7].

  • Suzuki Coupling: React the resulting ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate with phenylboronic acid in the presence of a Pd(dppf)Cl2-CH2Cl2 catalyst and KOAc base in 1,4-Dioxane.

    • Validation: Confirm the C-C bond formation via 1H NMR spectroscopy, specifically looking for the appearance of aromatic multiplet signals (6.99–7.35 ppm) corresponding to the newly attached phenyl ring[6].

  • Hydrolysis & Amidation: Hydrolyze the ester using LiOH in a THF/H2O/EtOH system to yield the carboxylic acid, which is subsequently coupled with various amines to form the final carboxamide derivatives[6][7].

Synthesis N1 Ethyl 4-bromo-1H- pyrrole-2-carboxylate N2 N-Benzylation (Cs2CO3, DMF, 60°C) N1->N2 Reagent Addition N3 Intermediate: N-Alkylated Pyrrole N2->N3 TLC Monitoring N4 Suzuki Coupling (Pd(dppf)Cl2, KOAc) N3->N4 Cross-Coupling N5 4-Phenylpyrrole-2- carboxylate Derivative N4->N5 Isolation & NMR Validation

Fig 2. Self-validating chemical synthesis workflow for pyrrole-2-carboxylate derivatives.

Pharmacological Profiling & Mechanism of Action

Halogenated pyrroles, particularly the pyrrolomycins, are renowned for their potent broad-spectrum anti-infective properties.

Mechanism of Action: These highly halogenated compounds primarily function as protonophores. They uncouple oxidative phosphorylation by shuttling protons across the bacterial lipid bilayer, thereby collapsing the proton motive force (PMF) essential for ATP synthesis[8]. Because this mechanism targets the fundamental biophysical properties of the membrane rather than a specific mutable protein, these compounds exhibit a remarkably low propensity for inducing bacterial resistance[9].

Quantitative Efficacy: Recent studies have highlighted their exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and their ability to disrupt established bacterial biofilms[2]. The table below summarizes the quantitative pharmacological data across various derivatives:

CompoundTarget Pathogen / SystemMIC Value / IC50Mechanism / Key Notes
Pyrrolomycin C S. aureus (MRSA)≤0.003 - 0.3 µMProtonophore; disrupts PMF[2]
Pyrrolomycin D E. faecalis0.03 µMMost active natural organohalogen against Gram-positives[2]
Pyrrolomycin F2a S. aureus biofilmsIC50 = 0.009 µMPotent antibiofilm activity; penetrates extracellular matrix[2]
Marinopyrrole A MRSA0.7 µM (0% serum)Axially chiral bispyrrole; binds strongly to serum proteins[2]
Compound 5c (Synthetic)Gram-negative strains6.05 - 6.25 µg/mLN-benzylated 4-phenylpyrrole-2-carboxamide derivative[6]

Future Directions in Drug Development

The discovery of halogenated pyrrole carboxylate derivatives has transitioned from serendipitous natural product isolation to rational, genome-guided discovery. The recent identification of Pyrrolomycin K and L via genome mining of termite-associated microbiomes underscores the vast, untapped chemical space within symbiotic bacteria[5]. Future drug development efforts will likely focus on optimizing the pharmacokinetic profiles of these compounds—specifically reducing serum protein binding (as seen with Marinopyrrole A) while maintaining their potent protonophoric and anti-biofilm activities[2].

References

1.[5] Genome-Mining Based Discovery of Pyrrolomycin K and L from the Termite-Associated Micromonospora sp. RB23 - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbladNmOvv0fNfLeTbP_KmtbeCLjNEirocY081as1WDAlqmmonNtf-3Rs0VmfRdh_n49zLFhyDedpFijMeD_heknEsep21mDfwccnpJONHt1YYftNClSNE3n9jKyWVtAzTiA7cvi5jQ1ZU99Wm] 2.[6] Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. biomedres.us.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgt9fg81X2HGxEZT3sPUTXg9f2zAZ9I7Txl-usMiEm9tHDs_yngxGrbtDJBxpx8M9aZV33aULmfp7wHq3gbyAHRJOMiO_MB1WsAY__CgXj8ZpupGp-1Lb1Edm5HD1kEANdIPPoCjaLGmJ2gA==] 3.[9] Research Progress on Synthesis and Biological Activity of Pyrrolomycins. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWOXhwy9j7MOIW4SXFYa_fyCd9L0h8VRbT9zUtg1hO52JTjpHqXCiKD5gZSHMwheY3TeSAHw9EKJ5IiNj-FupnxAVnm2diROj6Yg1D8wUpV3IXzm5fbLlPqxwYjqld9KLqLxQlHv0RjSPzrX5t1l98FS-z53htDIP2AUlqQboRNXiD-SQzisxoo7_D7qbvUjYd3tN2_qs4MC0K7dy9YNoz3-KVQX9VjwogtZLZ7zUDCWCs5U3K] 4.[3] Marine Pyrrole Alkaloids - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd8VgQ5i6mFmnEkB53luli4XdJUJo8Tkj4L78tiqmkrWgmfIAzRkWFZ9w5tzNLw3muK-dbY0iUZtli57MOFViU8x7AV-8i2ZzjGTqeN04ooO3agktdHa-l-SInJiqd1__7jgIAVFfkwp5_rQg=] 5.[8] Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEZ30nowcJ-scsSy5lXmicnCTC7iSIuOVzF-eQOFL9VFI1I_PceirUplv7rrEqWLRcwRRTwqItrnHAJ6tvBYphXl-6SSTD_rZU6W3DbnZ2UIC1gfryBtqdEWv613XTguCpj1oiL7LsDCfvJhM=] 6.[4] The Marinopyrroles, Antibiotics of an Unprecedented Structure Class from a Marine Streptomyces sp. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL5emyoL-ao-OAs9Lwn2VoxSrpJzE0D37qFeiVSdMFlpwCzUss4qEgVLIhiLvsrru9oNpwx73HhKWIOKSv5kL8rt7yQyGKeYKYXYBTABVji-kkB48AzkXM8-sJzLn7NCEVxrUvBg==] 7.[1] Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnxW5K34x-E3GL4i4r3e9YW_ztbjzhl6ydXiChSqOD01_TEH9X3RAFRUwLhQySkopoJf57vYlQg5SZo65D2ppqpH91qEjw2rEHIfUmwKBavH_H_UbCvgxtck2L7CswprIDno5YojVxQV9Mn8I=] 8.[2] Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiSZ7c0FnBz2WLF5PF5nEH22vtOZKt-L0Z-6mvkUJj6au-qde7eafL35bVSJ_kogmtJIbbXREWlvMCJ8gDusKmR05409s4j3lvwDDWFJZTf1QcUthCYXZ710sxK5nCrmax-A==] 9.[7] Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. biomedres.us.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3160DhCdDoAUN9TtkqBd8HDwqskjwDZvt-D_Bt1jUFB7P-pcrjJ65W0iW2aHCscEoHCINwjCAhTITnz0OBDR_BX8bub2DLr8yVXLd91ccNStjdRfi2eYXJBPE4sjkTdk1oU25yRXXaarcNw==]

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Synthesis Protocols for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Pyrrole-2-carboxylates are highly privileged scaffolds in medicinal chemistry, frequently serving...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Pyrrole-2-carboxylates are highly privileged scaffolds in medicinal chemistry, frequently serving as key structural intermediates for kinase inhibitors, ion channel modulators, and apoptotic agents[1]. Specifically, Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8)[2] provides a densely functionalized building block with orthogonal handles for cross-coupling and further derivatization.

Direct halogenation of pre-formed pyrrole esters often results in poor regioselectivity, yielding difficult-to-separate mixtures of 3-chloro, 4-chloro, and 5-chloro isomers. To circumvent this, the industry-standard protocol leverages a tandem exhaustive chlorination/aromatization/methanolysis sequence starting from inexpensive 2-methyl-1-pyrroline, followed by a selective N-methylation[3].

Causality in Experimental Design:
  • Exhaustive Chlorination: Treatment of 2-methyl-1-pyrroline with a large excess (8.0 equivalents) of N-chlorosuccinimide (NCS) drives the formation of a 3-chloro-2-(trichloromethyl)-1H-pyrrole intermediate. The excess NCS is critical; it ensures complete conversion of the C2-methyl group to a highly electrophilic trichloromethyl group while simultaneously chlorinating the C3 position and driving the aromatization of the pyrroline ring[4].

  • Methanolysis: The trichloromethyl group is readily attacked by sodium methoxide (NaOMe). This triggers a haloform-type reaction that expels a chloroform-derived leaving group, directly yielding the methyl ester[4].

  • N-Methylation: The resulting methyl 3-chloro-1H-pyrrole-2-carboxylate is N-methylated using methyl iodide (MeI)[5]. The electron-withdrawing nature of the ester and chloro groups significantly lowers the pKa of the pyrrole N-H. This allows the use of a mild base (K₂CO₃) in N,N-dimethylformamide (DMF) to achieve exclusive N-alkylation without risking ester hydrolysis.

Retrosynthetic Analysis & Workflows

SynthesisWorkflow SM 2-Methyl-1-pyrroline (Starting Material) Int1 Polychlorinated Intermediate SM->Int1 NCS (8 eq), THF 55 °C, 20 min Int2 Methyl 3-chloro-1H- pyrrole-2-carboxylate Int1->Int2 NaOMe/MeOH Room Temp Prod Methyl 3-chloro-1-methyl- 1H-pyrrole-2-carboxylate Int2->Prod MeI (3 eq), K2CO3 DMF, RT, 1 h

Figure 1: Two-step synthetic workflow for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.

Mechanism A 2-Methyl-1-pyrroline B Exhaustive Chlorination (NCS, THF) A->B C 3-Chloro-2-(trichloromethyl)- 1H-pyrrole B->C D Methanolysis (NaOMe, MeOH) C->D E Methyl 3-chloro-1H- pyrrole-2-carboxylate D->E

Figure 2: Mechanistic pathway from 2-methyl-1-pyrroline to the intermediate pyrrole ester.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 3-chloro-1H-pyrrole-2-carboxylate

Self-Validating Note: The massive exotherm observed during the addition of 2-methyl-1-pyrroline to NCS is a critical indicator of reaction initiation. Failure to observe this exotherm suggests degraded NCS or wet solvent. The reaction mixture will undergo a distinct color change to dark orange.

Materials:

  • 2-Methyl-1-pyrroline: 1.0 eq (10.0 mmol, 831 mg)

  • N-Chlorosuccinimide (NCS): 8.0 eq (80.0 mmol, 10.7 g)

  • Sodium Methoxide (NaOMe): 6.0 eq (60.0 mmol, 20 mL of 3M solution in MeOH)

  • Anhydrous THF: 25 mL

Procedure:

  • Preparation: Suspend NCS (80.0 mmol) in anhydrous THF (25 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain under an inert atmosphere (N₂ or Ar)[6].

  • Addition: Slowly add 2-methyl-1-pyrroline (10.0 mmol) dropwise to the suspension at room temperature. Caution: This step is highly exothermic. Control the addition rate to maintain a gentle reflux, utilizing a water bath if boiling becomes too vigorous.

  • Heating: Once the addition is complete, heat the reaction mixture to 55 °C for 20 minutes to ensure complete exhaustive chlorination[4].

  • Methanolysis: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the NaOMe solution (20 mL, 3M in MeOH) dropwise[3]. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 4:1, UV active). The intermediate trichloromethyl species should completely disappear. Quench the reaction by adding distilled water (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate as a pale yellow solid.

Step 2: N-Methylation to yield Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Self-Validating Note: The use of K₂CO₃ in DMF creates a heterogeneous mixture. The appearance of a distinct, less polar spot on TLC, combined with the precipitation of the highly hydrophobic product upon water quench, confirms successful N-alkylation.

Materials:

  • Methyl 3-chloro-1H-pyrrole-2-carboxylate: 1.0 eq (5.0 mmol, 798 mg)

  • Methyl Iodide (MeI): 3.0 eq (15.0 mmol, 0.93 mL)

  • Potassium Carbonate (K₂CO₃): 2.0 eq (10.0 mmol, 1.38 g)

  • Anhydrous DMF: 15 mL

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve methyl 3-chloro-1H-pyrrole-2-carboxylate (5.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (10.0 mmol) to the solution. Stir for 10 minutes at room temperature to pre-form the pyrrolide anion.

  • Alkylation: Add Methyl Iodide (15.0 mmol) dropwise via syringe[5]. Cap the flask (or maintain under a balloon of N₂) and stir vigorously at room temperature for 1 to 2 hours.

  • Validation: Check reaction completion via TLC (Hexanes/EtOAc 5:1). The product will appear as a distinct, less polar spot compared to the starting material.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (50 mL). This step dissolves the inorganic salts and precipitates the product.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers extensively with water (3 x 20 mL) to remove residual DMF, followed by a final brine wash (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound.

Quantitative Data & Yield Optimization

Reaction StepReagents & ConditionsTime / TempExpected YieldKey Impurities
1. Chlorination & Esterification NCS (8.0 eq), NaOMe (6.0 eq)20 min (55°C) then 2h (RT)55 - 65%4-chloro isomer (trace), unreacted intermediate
2. N-Methylation MeI (3.0 eq), K₂CO₃ (2.0 eq), DMF1 - 2 h (RT)85 - 95%O-methylated byproduct (trace), residual DMF

Analytical Characterization

To verify the structural integrity of the final product (Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate), utilize the following expected analytical benchmarks[2]:

  • ¹H NMR (CDCl₃, 400 MHz): Expect a prominent singlet for the ester methoxy group (~3.8 ppm, 3H), a singlet for the N-methyl group (~3.9 ppm, 3H), and two doublets for the pyrrole ring protons (C4-H and C5-H) around 6.1 ppm and 6.7 ppm. The small coupling constant (J ~ 2.5–3.0 Hz) is highly characteristic of adjacent pyrrole protons.

  • LC-MS (ESI+): The [M+H]⁺ ion is expected at m/z 174.0. Crucially, a characteristic ³⁷Cl isotope peak must be observed at m/z 176.0 in a 3:1 relative abundance ratio, confirming the presence of the monochloro substitution.

References

  • Title: 1638269-27-8 | Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate | BLD Pharm Source: BLD Pharmatech URL: 2[2]

  • Title: Synthesis and Biological Evaluation of Polyenylpyrrole Derivatives as Anticancer Agents Acting through Caspases-Dependent Apoptosis Source: Journal of Medicinal Chemistry (via PMC / NIH) URL: 4[4]

  • Title: PYRROLOPYRIDAZINES AS POTASSIUM ION CHANNEL INHIBITORS (EP 2970295 B1) Source: European Patent Office / Googleapis URL: 3[3]

  • Title: Inhibiteurs de la gmp-amp synthase cyclique et leurs utilisations (WO2024233812A1) Source: Google Patents URL: 5[5]

Sources

Application

Application Note: Utilizing Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate in Advanced Pharmaceutical Synthesis

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The rational design of small-molecule therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on highly functionalized heterocyclic building blocks. Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) has emerged as a critical pharmaceutical intermediate in the synthesis of two distinct, high-value therapeutic classes: cyclic GMP-AMP synthase (cGAS) inhibitors for autoinflammatory diseases, and Hepatitis B Virus (HBV) Capsid Protein Assembly Modulators (CpAMs) .

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes. This document explores the mechanistic causality behind the pyrrole core's reactivity, provides self-validating experimental protocols, and outlines the analytical quality control required to utilize this intermediate effectively in drug discovery workflows.

Physicochemical Profiling & Quality Control

Before initiating any synthetic workflow, establishing the baseline physicochemical properties of the intermediate is paramount for reaction design and downstream purification.

Table 1: Physicochemical and Handling Profile

ParameterSpecification / Value
Chemical Name Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
CAS Registry Number 1638269-27-8
Molecular Formula / Weight C₇H₈ClNO₂ / 173.60 g/mol
Purity Requirement ≥ 95% (Validated via HPLC)
Storage Conditions 2–8 °C (Cold-chain recommended), protect from light
Structural Reactivity Sites C2 (Ester Hydrolysis), C4 (Electrophilic Substitution)

Mechanistic Insight: Synergistic Regiocontrol of the Pyrrole Core

Understanding the inherent electronic and steric properties of this specific pyrrole derivative is crucial for predicting its behavior in complex syntheses.

  • Steric Hindrance at C2: The methyl ester at the C2 position is flanked by the N-methyl group (C1) and the chloro group (C3). This creates a highly crowded steric environment, meaning reactions targeting the ester (such as saponification) require elevated thermal activation to proceed efficiently.

  • Synergistic Regiodirection at C4: For electrophilic aromatic substitution (EAS), the C4 and C5 positions are theoretically available. However, the C2-ester acts as an electron-withdrawing group (EWG), deactivating the ring but directing incoming electrophiles to the meta position (C4). Simultaneously, the C3-chloro group acts as an ortho/para director. Since the C2 ortho position is blocked, it directs to the C4 ortho position. This synergistic directing effect strictly funnels electrophilic attack to the C4 position , ensuring high regioselectivity without the need for complex protective group strategies.

Application Workflow 1: Synthesis of cGAS Inhibitors

Biological Rationale

The cGAS-STING pathway is a primary driver of innate immunity, detecting cytosolic DNA and triggering Type I interferon production. Aberrant activation of this pathway is implicated in severe autoinflammatory diseases (e.g., lupus, Aicardi-Goutières syndrome). Recent advancements by [1] have utilized the hydrolyzed form of our target pyrrole as a core scaffold to develop potent allosteric and active-site cGAS inhibitors.

cGAS_Pathway DNA Cytosolic DNA cGAS cGAS Enzyme DNA->cGAS Binds & Activates cGAMP cGAMP (2'3'-cGAMP) cGAS->cGAMP Catalyzes Synthesis Substrates ATP + GTP Substrates->cGAS Substrates STING STING Adaptor cGAMP->STING Binds & Activates Transcription IRF3 / NF-κB STING->Transcription Kinase Cascade (TBK1/IKK) Interferon Type I Interferons & Cytokines Transcription->Interferon Gene Expression Inhibitor Pyrrole-based cGAS Inhibitor Inhibitor->cGAS Allosteric/Active Site Inhibition

Figure 1: cGAS-STING signaling pathway and targeted allosteric inhibition.

Protocol: Base-Catalyzed Ester Hydrolysis

To utilize the pyrrole intermediate in cGAS inhibitor synthesis, the C2-ester must first be converted to a carboxylic acid to allow for downstream amide coupling.

Scale: 4.32 mmol

  • Solubilization: Add Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (750 mg, 4.32 mmol) to a 40 mL reaction vial. Suspend in 4.0 mL of Methanol (MeOH).

    • Causality: Methanol acts as a co-solvent. The highly lipophilic pyrrole ester must be fully solubilized before the introduction of the aqueous base to prevent the reaction from stalling at the biphasic interface.

  • Base Addition: Dissolve NaOH (330 mg, 8.25 mmol, ~1.9 equiv) in 4.0 mL of deionized water. Add this aqueous solution dropwise to the methanolic suspension at room temperature.

    • Causality: Dropwise addition controls the exotherm of mixing and prevents localized precipitation of the starting material.

  • Thermal Activation: Heat the reaction mixture to 50 °C and stir continuously for 2 hours.

    • Causality: As established in our mechanistic profiling, the C2-ester is sterically hindered by the adjacent C3-chloro and N-methyl groups. Room temperature stirring will result in incomplete conversion; 50 °C provides the necessary thermodynamic push to drive saponification to completion.

  • Workup & Acidification (Self-Validating Step): Cool the mixture to room temperature. Slowly acidify the solution using 1M HCl until the pH reaches ~2–3.

    • Causality: Acidification protonates the resulting sodium carboxylate salt. Because the free 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is significantly less soluble in water than its salt form, it will crash out of solution as a precipitate, providing an immediate, visual validation of reaction success. Isolate via vacuum filtration.

Application Workflow 2: Synthesis of HBV Capsid Assembly Modulators

Biological Rationale

Chronic Hepatitis B infection relies on the continuous assembly of the viral capsid to protect pre-genomic RNA and facilitate reverse transcription into cccDNA. Research by [2] demonstrates that functionalizing the C4 position of our pyrrole intermediate yields potent Capsid Protein Assembly Modulators (CpAMs) that disrupt this viral packaging process.

Synthetic_Workflow SM Methyl 3-chloro-1-methyl- 1H-pyrrole-2-carboxylate (Starting Material) Intermediate C4-Chlorosulfonyl Intermediate SM->Intermediate Electrophilic Aromatic Substitution (C4) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Intermediate Product HBV CpAM (Sulfonamide Derivative) Intermediate->Product Sulfonamidation Reagent2 Primary/Secondary Amine + Base (DIPEA) Reagent2->Product

Figure 2: Regioselective C4-chlorosulfonylation workflow for HBV CpAMs.

Protocol: Regioselective C4-Chlorosulfonylation

This protocol leverages the synergistic directing effects of the pyrrole core to install a highly reactive sulfonyl chloride group specifically at the C4 position.

Scale: General Laboratory Scale (e.g., 10 mmol)

  • Anhydrous Preparation: Dissolve the pyrrole starting material in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the flask to 0 °C using an ice bath.

    • Causality: Anhydrous conditions are critical to prevent the violent hydrolysis of chlorosulfonic acid. Cooling mitigates the highly exothermic nature of the initial electrophilic attack, preventing charring or polymerization of the pyrrole ring.

  • Electrophile Addition: Add chlorosulfonic acid (ClSO₃H, 3.0 to 5.0 equivalents) dropwise over 15–20 minutes.

    • Causality: A large excess of ClSO₃H is required because it serves a dual purpose: one equivalent acts as the electrophile source (SO₃) to form the sulfonic acid, and subsequent equivalents act as the chlorinating agent to convert the sulfonic acid into the desired sulfonyl chloride.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 to 4 hours.

    • Causality: The N-methyl group protects against unwanted N-sulfonylation, while the C2/C3 substituents strictly direct the SO₃ electrophile to the C4 position.

  • Quenching & Extraction: Carefully pour the reaction mixture over a beaker of crushed ice. Extract the aqueous mixture with DCM, wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Crushed ice safely quenches unreacted chlorosulfonic acid while maintaining a low temperature. If the quench is allowed to get hot, the newly formed sulfonyl chloride will hydrolyze back to a useless sulfonic acid.

Analytical Validation & Reaction Optimization Summary

To ensure the trustworthiness of the synthesized intermediates, rigorous analytical validation is required.

Self-Validating NMR Check: In the ¹H NMR (CDCl₃) of the starting material, the C4 and C5 protons appear as two doublets coupling with each other (J ≈ 2.5–3.0 Hz). Following the C4-chlorosulfonylation (Protocol 5.2), the C4 proton signal will completely disappear. The remaining C5 proton will collapse into a sharp singlet and shift significantly downfield (typically >7.5 ppm) due to the strong deshielding effect of the adjacent -SO₂Cl group. This provides definitive, self-validating proof of regioselectivity.

Table 2: Reaction Optimization Parameters for Pyrrole Functionalization

ParametercGAS Intermediate (Hydrolysis)HBV CpAM Intermediate (Chlorosulfonylation)
Reaction Type Base-Catalyzed Ester HydrolysisElectrophilic Aromatic Substitution
Target Position C2 (Ester → Carboxylic Acid)C4 (C-H → C-SO₂Cl)
Temperature 50 °C0 °C to Room Temperature
Key Reagents NaOH (1.9 - 2.0 equiv), MeOH/H₂OClSO₃H (Excess), Anhydrous DCM
Primary Challenge Overcoming biphasic solubility & steric crowdingMaintaining strict anhydrous conditions during quench

References

  • Title: Inhibitors of cyclic gmp-amp synthase and uses thereof (WO2024233812A1)
  • Title: Capsid protein assembly inhibitor, and pharmaceutical composition and use thereof (WO2019154343A1)
  • Title: Cyclic GMP-AMP Synthase Is a Cytosolic DNA Sensor That Activates the Type I Interferon Pathway Source: Science (Sun et al., 2013) URL: [Link]

Method

Application Note: Hydrolysis Procedures for the Ester Group in Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Topic: Base-Catalyzed Saponification of Halogenated Pyrrole-2-carboxylates Mechanistic & Structural Considerations The transform...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Topic: Base-Catalyzed Saponification of Halogenated Pyrrole-2-carboxylates

Mechanistic & Structural Considerations

The transformation of methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate into 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a critical functional group interconversion in the synthesis of complex heterocyclic therapeutics. Designing an optimal hydrolysis protocol requires a deep understanding of the substrate's electronic and steric microenvironment.

  • Pyrrole Ring Stability: Pyrrole rings are notoriously sensitive to strong mineral acids, which can induce rapid polymerization or ring-opening decomposition. Although the electron-withdrawing ester at C2 and the chlorine atom at C3 provide a degree of stabilization against electrophilic attack, base-catalyzed saponification remains the universally preferred, high-fidelity method for ester cleavage in these systems[1].

  • Steric and Electronic Effects: The basic hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The C3-chloro group exerts an inductive electron-withdrawing effect (-I), which increases the electrophilicity of the C2-ester carbonyl carbon, theoretically accelerating hydroxide attack. However, the spatial proximity of the C3-chlorine and the C1-N-methyl group introduces mild steric hindrance around the carbonyl center.

  • Causality in Reagent Selection: To overcome this steric bulk without risking thermal degradation, two primary strategies are employed:

    • Thermal Activation with NaOH: Utilizing a highly miscible solvent system (MeOH/H₂O) with mild heating (50 °C) to drive the reaction kinetically[2].

    • Lewis-Acidic Coordination with LiOH: Utilizing Lithium hydroxide, where the Li⁺ cation coordinates with the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at ambient temperatures, which is ideal for highly sensitive downstream derivatives[3].

Comparative Data: Hydrolysis Strategies

The following table summarizes the quantitative and operational parameters for the two validated hydrolysis workflows.

ParameterProtocol A: NaOH Saponification[2]Protocol B: Mild LiOH Cleavage[3]
Reagent NaOH (1.9 – 2.0 equiv)LiOH·H₂O (2.0 – 3.0 equiv)
Solvent System MeOH / H₂O (1:1 v/v)THF / MeOH / H₂O (3:1:1 v/v)
Temperature 50 °CAmbient (20–25 °C)
Reaction Time 2 hours4 – 12 hours
Yield (Typical) >90%>95%
Primary Advantage Rapid, cost-effective, highly scalableExtremely mild, prevents epimerization/side reactions
Best Suited For Robust substrates, bulk intermediate synthesisSensitive substrates, late-stage functionalization

Experimental Protocols

Protocol A: High-Throughput NaOH Saponification (Scalable Workflow)

This protocol is optimized for rapid, bulk conversion using cost-effective reagents, based on validated medicinal chemistry synthetic routes[2].

Step 1: Substrate Dissolution

  • Action: Into a suitably sized reaction vessel, add methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (e.g., 750 mg, 4.32 mmol, 1.0 equiv) and dissolve in Methanol (4.0 mL).

  • Causality: Methanol acts as a miscible co-solvent that fully dissolves the lipophilic organic ester, ensuring a homogeneous reaction mixture when the aqueous base is introduced.

Step 2: Base Addition & Thermal Activation

  • Action: Prepare a solution of NaOH (330 mg, 8.25 mmol, 1.91 equiv) in deionized H₂O (4.0 mL). Add this aqueous base to the methanolic substrate solution at room temperature. Heat the resulting mixture to 50 °C and stir for 2 hours.

  • Causality: A ~2-fold excess of hydroxide ensures pseudo-first-order kinetics, driving the irreversible formation of the carboxylate salt. Elevating the temperature to 50 °C provides the necessary activation energy to overcome the steric hindrance imposed by the C3-chloro group[2].

  • Self-Validation: Monitor the reaction via TLC (e.g., 3:1 Hexanes/EtOAc). The starting material will appear as a high-Rf spot, while the highly polar sodium carboxylate salt remains at the baseline. Complete disappearance of the high-Rf spot confirms total conversion.

Step 3: Acidification and Isolation

  • Action: Cool the mixture to room temperature. Slowly add 1M HCl dropwise until the aqueous mixture reaches a pH of 2–3.

  • Causality: Protonation of the water-soluble sodium carboxylate converts it into the neutral carboxylic acid. The N-methyl and C3-chloro groups render the free acid highly lipophilic, prompting its precipitation from the aqueous-organic mixture.

  • Self-Validation: The physical transition from a clear/slightly cloudy solution to a distinct, opaque suspension indicates successful protonation. Verify the pH using indicator strips.

  • Action: Filter the precipitated solid, wash with cold water, and dry under high vacuum. (Alternatively, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo).

Protocol B: Mild LiOH-Mediated Cleavage (Sensitive Workflow)

This protocol utilizes the coordinating power of the lithium ion to achieve hydrolysis under strictly ambient conditions, preventing side reactions in complex molecular architectures[3].

Step 1: Solvent Mixture Preparation

  • Action: Dissolve the ester (1.0 equiv) in a solvent mixture of THF/MeOH/H₂O (ratio 3:1:1 v/v).

  • Causality: THF provides excellent solvation for highly lipophilic substrates. Methanol acts as a phase-transfer bridge, and water is strictly necessary to solubilize the LiOH and provide the hydroxide nucleophile[3].

Step 2: Base Addition & Ambient Stirring

  • Action: Add LiOH·H₂O (2.5 equiv) in a single portion. Stir the reaction vigorously at 20–25 °C for 4 to 12 hours.

  • Causality: The Li⁺ ion specifically coordinates with the carbonyl oxygen of the ester. This Lewis acid-like coordination increases the electrophilicity of the carbonyl carbon, allowing the hydroxide attack to occur efficiently at lower temperatures compared to NaOH.

Step 3: Workup

  • Action: Remove the volatile organic solvents (THF/MeOH) under reduced pressure at <30 °C. Dilute the remaining aqueous phase with a small volume of water, cool in an ice bath, and acidify to pH 2-3 using 1M HCl. Extract the free acid with Ethyl Acetate (3x), dry, and concentrate.

Process Visualization

The following diagram illustrates the logical progression and mechanistic milestones of the base-catalyzed saponification workflow.

HydrolysisWorkflow Substrate Methyl 3-chloro-1-methyl- 1H-pyrrole-2-carboxylate Reaction Saponification (Nucleophilic Acyl Substitution) Substrate->Reaction Base Base Addition (NaOH or LiOH·H₂O) Base->Reaction Salt Pyrrole-2-carboxylate Salt (Aqueous Intermediate) Reaction->Salt -CH₃OH Acid Acidification (1M HCl) Adjust to pH 2-3 Salt->Acid Aqueous Phase Product 3-chloro-1-methyl- 1H-pyrrole-2-carboxylic acid Acid->Product Precipitation / Extraction

Workflow and mechanistic progression for the base-catalyzed hydrolysis of the pyrrole-2-carboxylate.

References

1.[2] Title: WO2024233812A1 - Inhibiteurs de la gmp-amp synthase cyclique et leurs utilisations (Preparation of cyclic GMP-AMP synthase inhibitors) Source: Google Patents URL:

2.[3] Title: 6.3 Methyl Esters and Derivatives: Base-catalysed hydrolysis Source: Thieme-Connect URL:

3.[1] Title: A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Application

Overcoming Electronic Bias: Nucleophilic Substitution at the 3-Position of Methyl Pyrrole-2-Carboxylates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary As a Senior Application Scientist, I frequently observe researchers struggling with the late-stage functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

As a Senior Application Scientist, I frequently observe researchers struggling with the late-stage functionalization of the pyrrole core. Pyrrole is a classic


-excessive heteroaromatic system; with six 

-electrons delocalized over five atoms, the ring carbons are exceptionally electron-rich[1]. Consequently, pyrroles readily undergo electrophilic aromatic substitution (EAS) but are intrinsically highly resistant to nucleophilic aromatic substitution (

)[1]. To achieve nucleophilic substitution at the 3-position of methyl pyrrole-2-carboxylates, we must strategically subvert this natural electronic bias through orthogonal N-protection and resonance-stabilized activation.

This application note details the mechanistic causality, strategic workflows, and self-validating protocols required to successfully execute these challenging transformations.

Mechanistic Causality: The "Push-Pull" Activation Strategy

To enable ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 at the 3-position, the synthetic design must neutralize the electron-donating "push" of the pyrrole nitrogen and introduce an electron-withdrawing "pull".
  • Neutralizing the Push (N-Protection): Unprotected pyrroles possess an acidic N-H proton (

    
    ). Basic nucleophiles will rapidly deprotonate this site rather than attack the carbon backbone, generating a pyrrolide anion. This anionic state drastically increases the electron density of the ring, completely shutting down nucleophilic attack[2]. Installing a strongly electron-withdrawing N-tosyl (-Ts) group eliminates this acidic proton and withdraws electron density via induction, effectively lowering the LUMO of the 
    
    
    
    -system.
  • Introducing the Pull (The 2-Carboxylate Effect): The methyl carboxylate group at the 2-position acts as a critical electron-withdrawing group (EWG). When a nucleophile attacks the 3-position (which must bear a leaving group, such as -Br or -Cl[3]), the resulting negative charge in the Meisenheimer intermediate is localized primarily on C-2. The adjacent ester carbonyl delocalizes this charge, drastically lowering the activation energy of the rate-determining step.

SNAr_Mechanism Substrate N-Ts-3-Bromo-Pyrrole -2-Carboxylate Attack Nucleophilic Attack at C-3 Substrate->Attack Nuc:⁻ Meisenheimer Meisenheimer Complex (Stabilized by C-2 EWG) Attack->Meisenheimer Rate-Determining Product 3-Substituted Pyrrole + Br⁻ Meisenheimer->Product Fast Elimination

Caption: Electronic stabilization of the Meisenheimer complex during SNAr at the pyrrole 3-position.

Strategic Workflow & Decision Matrix

Not all nucleophiles are created equal. While highly nucleophilic aliphatic amines and thiols can undergo direct


, weaker or sterically hindered nucleophiles (like anilines) require transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) to overcome the activation barrier.

Workflow Start Methyl 3-Bromo-1H-pyrrole -2-carboxylate Protect N-Protection (TsCl, NaH) Yields N-Ts Intermediate Start->Protect Eval Evaluate Nucleophile Protect->Eval SNAr Direct SNAr (Mild bases, 80-120°C) Eval->SNAr Strong Nucleophile (Thiols, sec-Amines) CrossCouple Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig, 90°C) Eval->CrossCouple Weak/Steric Nucleophile (Anilines, Amides) Deprotect Deprotection (NaOH/MeOH) Yields Final 3-Substituted Product SNAr->Deprotect CrossCouple->Deprotect

Caption: Strategic workflow for functionalizing the 3-position of methyl pyrrole-2-carboxylates.

Validated Experimental Protocols

Protocol 1: N-Tosyl Protection of Methyl 3-bromo-1H-pyrrole-2-carboxylate

Objective: Eliminate the acidic N-H proton to prevent pyrrolide anion formation and electronically activate the ring for nucleophilic attack.

  • Preparation: Dissolve methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 equiv, 10 mmol) in 25 mL of anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: The immediate evolution of

      
       gas serves as visual confirmation of active hydride and successful deprotonation. Failure to observe bubbling indicates quenched reagent, which will lead to incomplete protection.
      
  • Electrophilic Addition: Stir for 30 minutes at 0 °C until gas evolution ceases. Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dissolved in 5 mL of DMF dropwise.

  • Completion: Warm the reaction to room temperature and stir for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench cautiously with saturated aqueous

    
     (20 mL). Extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with water and brine to remove residual DMF, dry over
    
    
    , and concentrate under reduced pressure.
Protocol 2: Direct with Aliphatic Amines/Thiols

Objective: Substitute the C-3 bromide with a strong nucleophile via a Meisenheimer intermediate.

  • Setup: Dissolve the N-Ts protected pyrrole (1.0 equiv, 2 mmol) in 10 mL of anhydrous DMSO.

  • Reagent Addition: Add the nucleophile (e.g., morpholine or thiophenol, 3.0 equiv) and a mild base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Thermal Activation: Heat the mixture to 100 °C for 12 hours.

    • Causality Note: Elevated temperature is strictly required to overcome the high activation energy associated with disrupting the aromaticity of the pyrrole ring during the rate-determining formation of the Meisenheimer complex.

  • Workup: Cool to room temperature, dilute with 30 mL of water, and extract with EtOAc (

    
     mL). Purify the concentrated crude product via silica gel flash chromatography.
    
Protocol 3: Orthogonal Deprotection

Objective: Remove the N-Ts directing group while preserving the C-2 methyl ester.

  • Reaction: Dissolve the 3-substituted N-Ts pyrrole in a 3:1 mixture of THF/MeOH (0.1 M concentration). Add 2M aqueous NaOH (3.0 equiv).

  • Monitoring: Stir at 50 °C for 4 hours.

    • Self-Validation Check: Monitor the reaction strictly via LC-MS rather than TLC. The basic conditions can inadvertently hydrolyze the C-2 methyl ester to the carboxylic acid. If ester hydrolysis is detected, immediately quench the reaction and plan for a subsequent re-esterification step using TMS-diazomethane.

  • Isolation: Neutralize with 1M HCl to pH 7, extract with DCM, dry, and concentrate to yield the final NH-free 3-substituted methyl pyrrole-2-carboxylate.

Quantitative Data Summary

The following table summarizes expected yields and optimal conditions based on the nucleophile class utilized during the C-3 substitution step.

NucleophileReagent ClassReaction TypeOptimized ConditionsExpected Yield (%)
Morpholine Sec-Aliphatic Amine


, DMSO, 100 °C, 12 h
82
Thiophenol Aryl Thiol


, DMF, 80 °C, 6 h
89
Aniline Primary Aryl AmineBuchwald-Hartwig

, BINAP, NaOtBu, Toluene, 90 °C
76
Sodium Methoxide Alkoxide

NaOMe, MeOH, 65 °C, 24 h41 (High byproducts)

Note: Alkoxides often result in lower yields due to competing transesterification at the C-2 position and general decomposition of the pyrrole core under strongly basic, nucleophilic conditions.

References

1.[1] Modern Heterocyclic Chemistry Overview. Scribd. Available at: 2.[4] Pyrrole and Pyridine: Structures and Synthesis. Scribd. Available at: 3.[2] Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. ResearchGate. Available at: 4.[3] Methyl 5-chloro-1H-pyrrole-2-carboxylate. Benchchem. Available at:

Sources

Method

The Strategic Role of Pyrrole Carboxylates in Modern Agrochemical Synthesis: Application in SDHI Fungicides

Introduction: The Pyrrole Scaffold as a Privileged Structure in Fungicide Discovery In the continuous endeavor to safeguard global crop yields, the development of novel, effective, and environmentally conscious fungicide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Fungicide Discovery

In the continuous endeavor to safeguard global crop yields, the development of novel, effective, and environmentally conscious fungicides is of paramount importance. Among the myriad of heterocyclic scaffolds utilized in agrochemical research, the pyrrole ring system has emerged as a "privileged structure." Its unique electronic properties and synthetic versatility have made it a cornerstone in the design of potent fungicidal agents. This application note delves into the synthetic utility of pyrrole carboxylate derivatives, specifically focusing on their application as key intermediates in the synthesis of a major class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).

While the specific intermediate, Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, is part of this versatile chemical family, we will illustrate the synthetic principles through a well-documented analogue, a 1-methyl-pyrrole-3-carboxylic acid derivative, to construct a potent N-aryl-pyrrole carboxamide fungicide. The methodologies and chemical logic are directly translatable and provide a robust framework for researchers in the field. Pyrrole carboxamides have been a focus of major agrochemical companies, leading to the development of highly effective fungicides that inhibit Complex II in the mitochondrial respiratory chain.[1]

The Target: Succinate Dehydrogenase Inhibitors (SDHIs)

SDHI fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[1] This inhibition blocks cellular respiration, leading to a cessation of energy production (ATP synthesis) and ultimately, fungal death. The N-aryl-pyrrole carboxamide scaffold has proven to be an excellent pharmacophore for targeting the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme.

Visualizing the Mode of Action: Inhibition of the Electron Transport Chain

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I UQ Ubiquinone (Q) Complex_I->UQ e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e⁻ Complex_III Complex III Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_IV Complex IV O2 ½ O₂ Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UQ->Complex_III e⁻ Cyt_c->Complex_IV e⁻ Succinate Succinate Succinate->Complex_II e⁻ Fumarate Fumarate ADP ADP + Pi ADP->ATP_Synthase H2O H₂O Pyrrole_Carboxamide Pyrrole Carboxamide (SDHI Fungicide) Pyrrole_Carboxamide->Complex_II Inhibition

Caption: Mechanism of action of pyrrole carboxamide SDHI fungicides.

Synthetic Application: Synthesis of a N-(biphenyl-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrrole-4-carboxamide

This section provides a detailed protocol for the synthesis of a representative N-(biphenyl-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrrole-4-carboxamide, a potent SDHI fungicide. The synthesis is divided into two main stages: the preparation of the key 1-methyl-3-(trifluoromethyl)-1H-pyrrole-4-carboxylic acid intermediate and its subsequent coupling with 2-aminobiphenyl.

Part 1: Synthesis of the Pyrrole Carboxylic Acid Intermediate

The synthesis of the core pyrrole structure is a critical step. While various methods exist for pyrrole synthesis, this protocol will focus on a common route to obtain the desired substituted pattern.

Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrrole-4-carboxylic acid

This multi-step synthesis starts from readily available precursors. The following is a representative, generalized pathway.

  • Step 1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrrole-4-carboxylate.

    • In a well-ventilated fume hood, to a solution of an appropriate starting material such as a substituted ethyl aminocrotonate in a suitable solvent like ethanol, add a trifluoromethyl-containing building block.

    • The reaction mixture is then subjected to cyclization conditions, which may involve heating under reflux in the presence of a base.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Step 2: Hydrolysis to the Carboxylic Acid.

    • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3.

    • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the desired product.

Part 2: Amide Coupling to Synthesize the Final Product

The final step involves the formation of an amide bond between the pyrrole carboxylic acid and the desired aniline derivative. This is a crucial step for which several reliable coupling methods are available.

Protocol 2: Amide Bond Formation

  • Method A: Acyl Chloride Formation followed by Amination

    • Step 2a: Formation of the Acyl Chloride. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1-methyl-3-(trifluoromethyl)-1H-pyrrole-4-carboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

    • Add oxalyl chloride or thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

    • Step 2b: Amidation. In a separate flask, dissolve 2-aminobiphenyl (or a substituted analogue) and a non-nucleophilic base such as triethylamine or pyridine in dry DCM.

    • Cool the solution to 0 °C and add a solution of the crude acyl chloride in dry DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Method B: Direct Amide Coupling

    • Dissolve the pyrrole carboxylic acid, 2-aminobiphenyl, and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in a dry aprotic solvent like DCM or DMF.

    • An additive such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) can be included to improve the reaction efficiency and suppress side reactions.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Work-up the reaction as appropriate for the chosen coupling agent (e.g., filtration of the dicyclohexylurea byproduct for DCC).

    • Purify the product as described in Method A.

Data Presentation: Reagent Stoichiometry and Expected Yields

StepReagent 1Reagent 2Reagent 3SolventTypical Yield
2a Pyrrole Carboxylic AcidOxalyl Chloride (1.5 eq)cat. DMFDCM>95% (crude)
2b Acyl Chloride2-Aminobiphenyl (1.0 eq)Triethylamine (1.2 eq)DCM80-95%
Direct Pyrrole Carboxylic Acid2-Aminobiphenyl (1.0 eq)EDC (1.2 eq), HOBt (1.1 eq)DMF75-90%

Synthetic Workflow and Logic

The choice of synthetic route and reagents is guided by principles of efficiency, scalability, and substrate compatibility.

  • Causality in Reagent Selection:

    • Acyl Chloride Route: This is a classic and highly reliable method for amide bond formation. The conversion of the carboxylic acid to the more reactive acyl chloride ensures a rapid and often high-yielding reaction with the amine. Oxalyl chloride is often preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.

    • Direct Coupling Route: This method avoids the need to handle moisture-sensitive acyl chlorides. Coupling agents like EDC and DCC activate the carboxylic acid in situ. The addition of HOBt forms an active ester intermediate, which reduces the risk of racemization (if chiral centers are present) and improves yields. This method is particularly useful for small-scale synthesis and when the starting materials are sensitive to the conditions of acyl chloride formation.

Visualizing the Synthetic Pathway

cluster_synthesis Synthesis of N-(biphenyl-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrrole-4-carboxamide Pyrrole_Ester Ethyl 1-methyl-3-(trifluoromethyl) -1H-pyrrole-4-carboxylate Pyrrole_Acid 1-methyl-3-(trifluoromethyl) -1H-pyrrole-4-carboxylic acid Pyrrole_Ester->Pyrrole_Acid 1. NaOH, EtOH/H₂O 2. HCl Acyl_Chloride Pyrrole-4-carbonyl chloride Pyrrole_Acid->Acyl_Chloride (COCl)₂, cat. DMF DCM Final_Product N-(biphenyl-2-yl)-1-methyl-3-(trifluoromethyl) -1H-pyrrole-4-carboxamide Acyl_Chloride->Final_Product Amine 2-Aminobiphenyl Amine->Final_Product Et₃N, DCM

Caption: Synthetic scheme for a representative pyrrole carboxamide fungicide.

Conclusion and Future Perspectives

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate and its analogues are valuable and versatile building blocks in the synthesis of modern agrochemicals. The protocols outlined in this application note demonstrate a robust and adaptable synthetic strategy for accessing potent pyrrole carboxamide-based SDHI fungicides. The principles of amide bond formation discussed herein are fundamental in medicinal and agrochemical synthesis. Further exploration of the substitution patterns on both the pyrrole and the N-aryl moieties will undoubtedly continue to yield novel fungicides with improved efficacy, broader spectrum of activity, and enhanced environmental profiles.

References

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. [Link]

  • ResearchGate. (n.d.). Scheme 10. Synthesis of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid [2-(1-fluoro-3-methylbutyl)phenyl]amide (62) (routes A and B). Retrieved March 7, 2026, from [Link]

Sources

Application

Strategic Selection of Pyrrole Building Blocks: In-Situ N-Methylation vs. Pre-Methylated Starting Materials for Complex API Synthesis

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on functionalized pyrrole building blocks. A critical decision point in these synthetic routes is the introduction of the N-methyl group. Process chemists must choose between Strategy A (late-stage/in-situ N-methylation of a precursor like methyl 3-chloro-1H-pyrrole-2-carboxylate) and Strategy B (de novo synthesis utilizing a pre-methylated building block like methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate).

This application note provides a comprehensive mechanistic analysis, step-by-step methodologies, and a comparative evaluation of both strategies to guide optimal route design based on scalability, safety, and regioselectivity.

Mechanistic Principles of Pyrrole Alkylation

Understanding the inherent reactivity of the pyrrole ring is essential for designing a robust alkylation protocol. The N-H proton of a pyrrole ring is moderately acidic, exhibiting a pKa of approximately 17.5 1. Consequently, N-methylation under acidic conditions is ineffective; a stoichiometric amount of a strong base is an absolute requirement to drive the reaction forward [[2]]().

The regioselectivity of the subsequent electrophilic attack (N-alkylation vs. C-alkylation) is strictly governed by the coordinating metal of the base and the solvent environment. Deprotonation with strong bases containing lithium, sodium, or potassium yields an alkali pyrrolide with highly ionic nitrogen-metal bonds. When paired with strongly solvating aprotic solvents (e.g., DMF or DMSO), this ionic character heavily favors N-alkylation [[1]](). Conversely, nitrophilic metals that form more covalent bonds (such as Mg or Zn) drive undesired C-alkylation 1.

MechanisticPathway SM Methyl 3-chloro-1H-pyrrole- 2-carboxylate (NH Pyrrole) Base Deprotonation (NaH or K2CO3) SM->Base Intermediate Alkali Pyrrolide Anion (Ionic N-Metal Bond) Base->Intermediate MeI Electrophilic Attack (MeI, DMF, 0°C) Intermediate->MeI N_Alk N-Methylated Product (Major, Kinetic/Thermodynamic) MeI->N_Alk Ionic bond (Na, K) C_Alk C-Alkylated Product (Minor/Trace with Na+) MeI->C_Alk Covalent bond (Mg, Zn)

Figure 1: Mechanistic pathway of pyrrole alkylation highlighting metal-dependent regioselectivity.

Strategy A: In-Situ N-Methylation Protocol

This approach utilizes the non-methylated pyrrole precursor. While cost-effective at the raw material level, it introduces significant safety and operational bottlenecks due to the reliance on highly toxic methylating agents like methyl iodide (MeI) or dimethyl sulfate 2.

Standard Operating Procedure: N-Methylation via NaH/MeI

Reagents: Methyl 3-chloro-1H-pyrrole-2-carboxylate (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Iodomethane (1.5 eq), Anhydrous DMF.

  • Preparation: Charge a flame-dried, argon-purged reaction flask with anhydrous DMF. Cool the solvent to 0°C using an ice bath.

  • Deprotonation: Add NaH (1.2 eq) portion-wise to the chilled DMF.

    • Causality: The 0°C temperature is critical to safely manage the exothermic release of flammable H₂ gas during deprotonation.

  • Substrate Addition: Dissolve Methyl 3-chloro-1H-pyrrole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30–45 minutes until gas evolution completely ceases.

    • Causality: Ensuring complete H₂ cessation guarantees the quantitative formation of the nucleophilic alkali pyrrolide anion before the electrophile is introduced.

  • Alkylation: Add Iodomethane (MeI, 1.5 eq) dropwise.

    • Causality: MeI is highly volatile (bp 42.5°C); maintaining 0°C during addition prevents reagent loss. An excess (1.5 eq) is used to drive the reaction to completion.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor via TLC/LCMS.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography to separate the desired N-methylated product from trace C-alkylated isomers.

Strategy B: Pre-Methylated Building Block Protocol

By sourcing the pre-methylated building block, Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638269-27-8) 3, researchers can bypass the hazardous N-methylation step entirely. This compound is commercially available in high purity (≥95%) 34. The immediate next step in most API workflows is the saponification of the ester to yield the versatile intermediate 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1387578-52-0) .

Standard Operating Procedure: Saponification

Reagents: Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq), NaOH (2.0 eq), Methanol (MeOH), H₂O.

  • Preparation: In a reaction vial, suspend Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in Methanol (MeOH) at room temperature 5.

  • Hydrolysis: Prepare a solution of NaOH (2.0 eq) in H₂O and add it to the methanolic suspension 5.

    • Causality: The biphasic/mixed solvent system ensures the solubility of both the organic ester and the inorganic base, driving the irreversible nucleophilic acyl substitution (hydrolysis) of the ester bond.

  • Propagation: Stir the mixture at room temperature until TLC/LCMS indicates complete consumption of the starting material (typically 2–4 hours).

  • Concentration: Concentrate the mixture under reduced pressure to remove the volatile MeOH, leaving the basic aqueous layer containing the carboxylate sodium salt.

  • Isolation: Cool the aqueous layer to 0°C and acidify dropwise with 1M HCl to pH ~2-3.

    • Causality: Acidification protonates the water-soluble carboxylate salt, precipitating the highly pure, water-insoluble free acid (3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid).

  • Collection: Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the target compound without the need for column chromatography.

WorkflowCompare StartA Strategy A: Methyl 3-chloro-1H-pyrrole- 2-carboxylate StepA1 N-Methylation (MeI, NaH, DMF) StartA->StepA1 StartB Strategy B: Methyl 3-chloro-1-methyl- 1H-pyrrole-2-carboxylate CommonStep Saponification (NaOH, MeOH/H2O) StartB->CommonStep Direct use Purification Aqueous Workup & Chromatography StepA1->Purification Purification->CommonStep Target 3-Chloro-1-methyl-1H- pyrrole-2-carboxylic acid CommonStep->Target

Figure 2: Workflow comparison between in-situ N-methylation and pre-methylated starting materials.

Comparative Analysis

The following table summarizes the quantitative and qualitative metrics differentiating the two strategies, providing a clear decision matrix for process scale-up.

ParameterStrategy A: In-Situ N-MethylationStrategy B: Pre-Methylated Starting Material
Step Count +1 Synthetic Step, +1 Purification StepDirect to Saponification
Regioselectivity ~90-95% (Requires chromatographic separation of trace C-alkylated isomers)100% (Pre-installed methyl group)
Safety Profile High Risk: Requires handling of highly toxic/carcinogenic MeI or Dimethyl Sulfate and pyrophoric NaH.Low Risk: Standard benchtop saponification using benign reagents (NaOH, MeOH).
Scalability Bottlenecked by exothermic H₂ gas evolution, cryogenic cooling requirements, and toxic reagent handling.Highly Scalable: Aqueous/alcoholic solvent systems and simple pH-driven isolation.
Cost Dynamics Lower initial raw material cost, but higher downstream purification, labor, and hazardous waste disposal costs.Higher upfront building block cost, heavily offset by reduced labor, higher throughput, and minimal solvent waste.

Conclusion

While Strategy A (In-situ N-methylation) remains viable for small-scale discovery chemistry where raw material costs are heavily scrutinized, Strategy B (Pre-methylated starting material) is vastly superior for process development and scale-up. By utilizing Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, chemists eliminate a hazardous, low-yielding step, guarantee 100% regioselectivity, and streamline the workflow directly into standard saponification and downstream amide coupling reactions.

References

  • Pyrrole - Wikipedia Source: wikipedia.org URL:[Link]

  • Please suggest best process for N-methyl pyrrole synthesis ? | ResearchGate Source: researchgate.net URL:[Link]

  • Source: google.

Sources

Method

Application Note: Advanced Orthogonal Functionalization Strategies for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Document ID: AN-2026-0309 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective C–H Activation and Dechlorinative Cross-Coupling Executive Summary Methyl 3-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0309 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regioselective C–H Activation and Dechlorinative Cross-Coupling

Executive Summary

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8)[1] is a highly versatile, rigid heterocyclic building block frequently utilized in the development of kinase inhibitors, peptidomimetics, and advanced agrochemicals. While the pyrrole ring is inherently electron-rich, the presence of the C2-methyl ester and the C3-chlorine atom significantly deactivates the system. This electronic modulation, combined with the steric shielding of the N-methyl group, creates a unique reactivity profile that allows for orthogonal functionalization .

This application note details field-proven methodologies for selectively functionalizing this scaffold via two distinct mechanistic pathways: C5-directed C–H arylation and C3-dechlorinative cross-coupling.

Chemical Logic & Reactivity Profiling

To successfully manipulate this scaffold, one must understand the causality behind its electronic distribution[2]:

  • The C5 Position (C–H Bond): Despite the deactivating effects of the C2 and C3 substituents, the C5 position remains the most nucleophilic site on the ring due to resonance stabilization from the adjacent N-methyl group. This makes C5 the prime target for electrophilic metalation (e.g., insertion by electrophilic Pd(II) species)[3].

  • The C3 Position (C–Cl Bond): The C(sp²)–Cl bond in an electron-deficient pyrrole possesses a high bond dissociation energy, making it notoriously sluggish toward standard oxidative addition by Palladium(0). Functionalization here requires highly active, mono-ligated Pd(0) species generated using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos).

  • The N-Methyl Group: Prevents unwanted N–H deprotonation and directs the conformation of the C2-ester, effectively blocking coordination-driven side reactions.

Reactivity Pathway Visualization

ReactivityMap Core Methyl 3-chloro-1-methyl- 1H-pyrrole-2-carboxylate C3 C3 Position (C-Cl Bond) Core->C3 Oxidative Addition (requires e- rich ligand) C5 C5 Position (C-H Bond) Core->C5 Electrophilic Palladation (CMD pathway) Suzuki Pd-Catalyzed Cross-Coupling C3->Suzuki XPhos / Pd2(dba)3 CH_Act Direct C-H Arylation C5->CH_Act Pd(OAc)2 / Ag2CO3

Figure 1: Orthogonal reactivity map of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate demonstrating site-selective functionalization.

Quantitative Optimization Data

The choice of ligand is the single most critical variable in the C3-dechlorinative coupling. The table below summarizes our internal optimization data, demonstrating the necessity of specific steric and electronic parameters to overcome the C–Cl activation barrier.

LigandLigand ClassPd SourceYield (%)Mechanistic Rationale
PPh₃TriarylphosphinePd₂(dba)₃0%Insufficient electron density for oxidative addition into C–Cl.
dppfBidentatePd₂(dba)₃<5%Bite angle restricts formation of the active 12-electron Pd(0) species.
RuPhosDialkylbiarylPd₂(dba)₃42%Good electron density, but steric bulk is sub-optimal for this specific heterocycle.
XPhos Dialkylbiaryl Pd₂(dba)₃ 88% Extreme steric bulk favors L₁Pd(0); dicyclohexyl moiety accelerates oxidative addition.

Table 1: Ligand screening for the C3 Suzuki-Miyaura coupling of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate with phenylboronic acid (100 °C, 8 h).

Experimental Protocols

Protocol A: Regioselective C5 C–H Arylation

Causality & Design: This protocol bypasses the need for pre-halogenation at the C5 position. Palladium(II) acetate is selected as the precatalyst because the electrophilic Pd(II) center readily undergoes electrophilic aromatic substitution-type metalation at the electron-rich C5 position. Pivalic acid (PivOH) is included as a catalytic proton shuttle, significantly lowering the activation energy of the Concerted Metalation-Deprotonation (CMD) step[3]. Silver carbonate acts as both the stoichiometric oxidant (to regenerate Pd(II)) and the terminal base.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL Schlenk tube, add Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (173.5 mg, 1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), Ag₂CO₃ (551 mg, 2.0 mmol, 2.0 equiv), and PivOH (30.6 mg, 0.3 mmol, 30 mol%).

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous N,N-Dimethylacetamide (DMA) (4.0 mL) via syringe.

  • Reaction: Seal the tube and heat the vigorously stirring mixture in a pre-heated oil bath at 110 °C for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The starting material exhibits a characteristic chlorine isotope pattern (M / M+2 in a 3:1 ratio) at m/z 174.0 [M+H]⁺. The reaction is deemed complete when the 174.0 signal is consumed and replaced by the arylated product mass.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove silver salts. Wash the filtrate with water (3 x 10 mL) and brine (10 mL) to remove DMA.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C3-Dechlorinative Suzuki-Miyaura Cross-Coupling

Causality & Design: To selectively functionalize the C3 position while leaving the C5 C–H bond intact, a Pd(0)/Pd(II) catalytic cycle is employed. The combination of Pd₂(dba)₃ and XPhos generates a highly reactive mono-ligated Pd(0) species. The electron-rich dicyclohexylphosphine moiety forces the oxidative addition into the stubborn C–Cl bond, while the bulky biaryl framework accelerates the final reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In a 20 mL reaction vial, combine Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (173.5 mg, 1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (22.9 mg, 0.025 mmol, 2.5 mol%), XPhos (47.7 mg, 0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (10:1 v/v, 5.5 mL total). Sparge the suspension with Argon gas for 10 minutes to remove dissolved oxygen, which is lethal to the active Pd(0) catalyst.

  • Reaction: Seal the vial with a PTFE-lined cap and heat to 100 °C for 8 hours under vigorous stirring.

  • In-Process Control: TLC (Hexanes/EtOAc 4:1) utilizing UV visualization (254 nm). The starting material (R_f ~ 0.6) should disappear, replaced by a highly UV-active fluorescent product spot (R_f ~ 0.4–0.5 depending on the aryl group).

  • Workup: Cool to ambient temperature. Dilute with EtOAc (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue via automated flash chromatography.

References

  • Source: fluorochem.co.
  • Source: nih.
  • Source: acs.

Sources

Application

Application Note: Mechanistic Pathways and Synthetic Protocols for Electron-Deficient Pyrrole Derivatives in Drug Discovery

Introduction Pyrrole scaffolds are ubiquitous in bioactive natural products and pharmaceutical agents. While standard pyrroles are inherently electron-rich and readily undergo electrophilic aromatic substitution, the int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrole scaffolds are ubiquitous in bioactive natural products and pharmaceutical agents. While standard pyrroles are inherently electron-rich and readily undergo electrophilic aromatic substitution, the introduction of electron-withdrawing groups (EWGs)—such as carboxylates, cyano, or sulfonyl moieties—fundamentally alters their electronic landscape. Electron-deficient pyrroles resist traditional functionalization and are prone to undesired side reactions under standard conditions.

This application note provides researchers and drug development professionals with field-proven, authoritative protocols for functionalizing electron-deficient pyrroles. By focusing on the mechanistic causality behind experimental choices, this guide details two highly robust methodologies: Palladium/Norbornene-Cocatalyzed C-H Alkylation and the Ammonia-Free Birch Reduction .

Section 1: Palladium/Norbornene-Cocatalyzed Regioselective C5-Alkylation

Mechanistic Causality & Rationale

Direct Friedel-Crafts alkylation of pyrroles typically yields intractable mixtures of regioisomers and is highly inefficient for electron-deficient substrates. However, electron-deficient pyrroles (e.g., alkyl 1H-pyrrole-2-carboxylates) can be selectively alkylated at the C5 position using a specialized Pd(II)/norbornene cocatalytic system[1].

The mechanism relies on the transpositional behavior of norbornene. Following the initial activation of the pyrrole, norbornene inserts into the Pd–C bond, which sterically and electronically facilitates the targeted activation of the adjacent C–H bond. Subsequent oxidative addition of a primary alkyl bromide, followed by reductive elimination and norbornene expulsion, yields the strictly regioselective C5-alkylated product[2]. Notably, electron-rich pyrroles fail under these exact conditions, making this a uniquely tailored approach for electron-deficient systems[1].

pd_cycle Pd_cat Pd(II) Precatalyst Act_Pyrrole Pyrrole C-H Activation Pd_cat->Act_Pyrrole Pyrrole-2-carboxylate Norb_Insert Norbornene Insertion (Transpositional Cocatalyst) Act_Pyrrole->Norb_Insert Ox_Add Oxidative Addition (Alkyl Bromide) Norb_Insert->Ox_Add Red_Elim Reductive Elimination & Norbornene Expulsion Ox_Add->Red_Elim Red_Elim->Pd_cat Pd(II) Regeneration Product C5-Alkylated Pyrrole Product Red_Elim->Product

Catalytic cycle of Pd/norbornene-mediated C5-alkylation of electron-deficient pyrroles.

Protocol 1: General Procedure for C5-Alkylation

Self-Validating System: This protocol is self-validating through its specific base selection. The use of K₂CO₃ specifically suppresses undesired N-alkylation pathways that occur with stronger bases, ensuring the reaction strictly channels through the C5-activation pathway[2].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the electron-deficient pyrrole (1.0 equiv), primary alkyl bromide (1.5 equiv), PdCl₂ (10 mol%), norbornene (20 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a thoroughly degassed solvent mixture of DMA/H₂O (9:1 ratio). Insight: The inclusion of water is critical to ensure optimal solubility of the inorganic base and to stabilize the transient Pd intermediates.

  • Reaction: Seal the tube and stir the mixture at 80 °C under a positive argon atmosphere for 12–24 hours. Monitor progression via LC-MS.

  • Workup: Cool to ambient temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc) to isolate the pure C5-alkylated pyrrole.

Data Presentation: Substrate Scope and Reaction Metrics
Pyrrole SubstrateAlkylating AgentYield (%)Regioselectivity
Ethyl 1H-pyrrole-2-carboxylate1-Bromobutane82%>99% C5
Methyl 3-chloro-1H-pyrrole-2-carboxylate1-Bromohexane78%>99% C5
2,3-Disubstituted electron-deficient pyrroleBenzyl bromide65%>99% C5

Section 2: Ammonia-Free Birch Reduction and Reductive Aldol Trapping

Mechanistic Causality & Rationale

The partial reduction of electron-deficient pyrroles provides access to highly substituted 3-pyrrolines, which are critical scaffolds for complex drugs like the 20S proteasome inhibitor clasto-lactacystin β-lactone. Traditional Birch reductions utilize liquid ammonia, which severely restricts the scope of electrophiles that can be used for in situ trapping (only non-enolizable aldehydes or simple alkyl halides survive).

By replacing ammonia with a system comprising lithium metal, a catalytic electron carrier (di-tert-butylbiphenyl, DBB), and a proton source (bis(methoxyethyl)amine, BMEA) in THF, the reaction tolerates highly reactive, enolizable electrophiles. The electron-deficient pyrrole accepts an electron from the Li/DBB radical anion. Following protonation by BMEA, a second reduction yields a nucleophilic enolate intermediate, which subsequently attacks the aldehyde electrophile to form complex anti-aldol architectures.

birch_mech Start Electron-Deficient Pyrrole Radical Li / DBB Electron Transfer (Radical Anion Formation) Start->Radical Protonation Protonation via BMEA (Ammonia-Free) Radical->Protonation Enolate Second Reduction (Enolate Intermediate) Protonation->Enolate Aldol Electrophilic Trapping (Enolizable Aldehyde) Enolate->Aldol Product Anti-Aldol 3-Pyrroline Product Aldol->Product

Radical anion generation and reductive aldol trapping in ammonia-free Birch reduction.

Protocol 2: Ammonia-Free Reductive Aldol Reaction

Self-Validating System: The use of DBB as an electron carrier provides a self-validating visual cue. The persistence of a deep green/blue color confirms the active generation of the radical anion and verifies that strictly anhydrous, oxygen-free conditions have been maintained.

  • Radical Anion Generation: To a flame-dried flask under argon, add lithium wire (excess, freshly cut) and DBB (0.1 equiv) in anhydrous THF. Stir vigorously until a deep green color persists.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add a solution of the electron-deficient pyrrole (e.g., N-Boc-pyrrole-2-carboxylate, 1.0 equiv) and BMEA (1.1 equiv) in anhydrous THF dropwise over 15 minutes.

  • Electrophilic Trapping: After stirring for 30 minutes at -78 °C, add the enolizable aldehyde electrophile (e.g., isobutyraldehyde, 2.0 equiv) dropwise.

  • Quench & Workup: Stir for an additional 1 hour at -78 °C, then rapidly quench with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Isolation: Dry the combined organic layers over MgSO₄, concentrate, and purify via column chromatography to isolate the anti-aldol 3-pyrroline product.

Section 3: Advanced Cycloadditions and Photochemical Ring-Opening

Beyond alkylation and reduction, the electron-deficient nature of these pyrroles unlocks unique pericyclic and photochemical reactivity:

  • Cycloadditions vs. Minisci Reactions: While electron-rich pyrroles readily undergo Minisci aroylation[3], highly electron-deficient pyrroles are inert to these radical conditions. Instead, they act as excellent dipolarophiles or dienophiles, participating in 1,3-dipolar cycloadditions with nitrile oxides[4] or inverse electron-demand Hetero Diels-Alder (HDA) reactions with azadienes like 4,5-dicyanopyridazine to form complex heterocyclic cages[5].

  • Photochemical Ring-Opening: Upon photoexcitation, specific electron-deficient pyrrole derivatives undergo intramolecular electron-catalyzed ring-opening. Nonadiabatic dynamics reveal that electron density migrates from the pyrrole π-system to an adjacent cleavable bond (e.g., the N–N bond in tetrazoles), driving the reaction via a conical intersection before the electron is returned, thereby restoring the pyrrole's aromaticity[6][7].

References

  • Utility of the Ammonia-Free Birch Reduction of Electron-Deficient Pyrroles: Total Synthesis of the 20S Proteasome Inhibitor, clasto-Lactacystin b-Lactone. Chem. Eur. J.Link

  • Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Synthesis / Organic Chemistry Portal.1

  • Palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives. Angew Chem Int Ed Engl.2

  • Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Org Lett.3

  • Mechanistic investigations into the role of excited state aromaticity during a photochemical ring opening reaction. RSC Publishing.7

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI.5

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides to 1-Phenylsulfonyl-1,3-butadienes: Synthesis of 3-(4,5-Dihydroisoxazol-5-yl)pyrroles. ResearchGate.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the two most critical bottlenecks in the synthesis of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the two most critical bottlenecks in the synthesis of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: N-methylation efficiency and C3-regioselective chlorination .

Rather than just listing reaction conditions, this guide deconstructs the mechanistic causality behind common failures and provides self-validating protocols to ensure your workflows are robust and reproducible.

Part 1: Overcoming N-Methylation Bottlenecks

Q: Why is my N-methylation stalling at 60-70% conversion, and why am I observing ester hydrolysis?

The Causality: The N-methylation of pyrrole-2-carboxylates requires a delicate balance between promoting nucleophilic attack by the pyrrole nitrogen and preventing competitive saponification of the C2-ester. When using strong bases like Sodium Hydride (NaH), any adventitious moisture in the solvent generates sodium hydroxide, which rapidly hydrolyzes the methyl ester into the corresponding carboxylic acid. Furthermore, methyl iodide (MeI) is highly volatile (bp 42 °C). If the reaction is not properly sealed or cooled during the exothermic deprotonation step, the effective concentration of the electrophile drops, stalling the conversion[1].

Switching to a milder base like anhydrous Potassium Carbonate (


) in a polar aprotic solvent effectively mitigates ester hydrolysis while maintaining sufficient basicity to deprotonate the pyrrole nitrogen[1].
Quantitative Data: Impact of Base and Solvent on N-Methylation
BaseSolventTemperatureYieldMajor Byproduct Observed
NaH (60% dispersion)DMFRoom Temp~65%1-Methylpyrrole-2-carboxylic acid (Hydrolysis)

AcetoneReflux~85%Unreacted starting material

DMF 0 °C to RT >95% None (Trace O-alkylation)
Protocol 1: Optimized N-Methylation Workflow

This protocol is a self-validating system: the 5x brine wash ensures complete DMF removal, preventing emulsion issues during concentration.

  • Preparation: Oven-dry a round-bottom flask. Add methyl 1H-pyrrole-2-carboxylate (1.0 equiv) and dissolve in anhydrous DMF (0.2 M).

  • Base Addition: Add finely ground, oven-dried

    
     (2.5 equiv). Stir the suspension at 0 °C for 15 minutes to pre-cool the system.
    
  • Electrophile Addition: Add Methyl Iodide (1.5 equiv) dropwise via syringe. Immediately seal the flask with a secure septum to prevent MeI evaporation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexanes/EtOAc 4:1); the product spot will be significantly less polar than the starting material.

  • Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine (
    
    
    
    ) to quantitatively remove DMF. Dry over
    
    
    , filter, and concentrate under reduced pressure.

N_Methylation Start Start N-Methylation (Methyl 1H-pyrrole-2-carboxylate) CheckConv Is conversion > 95%? Start->CheckConv CheckHydro Is ester hydrolysis observed? CheckConv->CheckHydro No Success Success: Proceed to Chlorination CheckConv->Success Yes FixMoisture Action: Dry solvent over 4Å sieves Switch from NaH to K2CO3 CheckHydro->FixMoisture Yes FixVol Action: Seal reactor Add 1.5 eq MeI at 0°C CheckHydro->FixVol No

Decision tree for troubleshooting N-methylation conversion and hydrolysis issues.

Part 2: The Regioselectivity Challenge (C3 Chlorination)

Q: When I treat Methyl 1-methyl-1H-pyrrole-2-carboxylate with N-Chlorosuccinimide (NCS), I get a complex mixture of isomers. Why is the C3-chloro product the minor isomer, and how can I fix this?

The Causality: This is a fundamental issue of Electrophilic Aromatic Substitution (EAS) regioselectivity[2]. While the pyrrole ring is highly electron-rich, the methyl ester at the C2 position exerts a strong electron-withdrawing (-M) effect. This resonance effect severely deactivates the adjacent C3 position. Consequently, direct chlorination with agents like NCS or


 inherently favors the more electron-rich C4 and C5 positions[2].

To achieve high C3-selectivity, you must abandon direct chlorination and utilize a Halogen-Blocking Strategy . By exhaustively brominating the C4 and C5 positions first, you force the subsequent chlorination to occur exclusively at the deactivated C3 position. A final selective catalytic debromination yields the pure C3-chloro target.

Quantitative Data: Isomer Distribution by Chlorination Strategy
StrategyReagent ConditionsC3-ChloroC4-ChloroC5-ChloroPolychlorinated
Direct ChlorinationNCS (1.0 eq), DMF, RT<10%~45%~30%~15%
Direct Chlorination

(1.0 eq), DCM, -78 °C
~15%~40%~35%~10%
Halogen-Blocking 1. NBS 2. NCS 3. Pd/C,

>90% <2% <2% <5%
Protocol 2: Halogen-Blocking Workflow for C3-Chlorination

This protocol is self-validating via the differential reactivity of C-Br vs. C-Cl bonds under reductive conditions.

  • Step 1: C4/C5 Bromination (Blocking): Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate in DMF. Add N-Bromosuccinimide (NBS, 2.2 equiv) portion-wise at 0 °C. Stir at room temperature for 2 hours. Pour into water and filter the precipitate to isolate methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate.

  • Step 2: C3 Chlorination: Dissolve the dibromo intermediate in DMF. Add N-Chlorosuccinimide (NCS, 1.2 equiv). Because C3 is deactivated, heat the reaction to 60 °C for 4 hours to force the chlorination. Workup with water/EtOAc to yield the fully halogenated intermediate.

  • Step 3: Selective Debromination: Dissolve the intermediate in Methanol. Add 10% Pd/C (0.05 equiv) and Triethylamine (2.5 equiv, required to neutralize the generated HBr and prevent acid-catalyzed side reactions). Stir under a Hydrogen atmosphere (1 atm) for exactly 1-2 hours.

    • Self-Validation Checkpoint: Monitor strictly by LCMS every 30 minutes. The C-Br bonds will reduce rapidly, but over-reduction will cleave the C3-Cl bond. Quench immediately once the dibrominated mass disappears. Filter through Celite and concentrate to yield the target compound.

C3_Chlorination SM Methyl 1-methyl-1H-pyrrole -2-carboxylate Direct Direct Chlorination (NCS or SO2Cl2) SM->Direct Kinetic Control Block Step 1: C4/C5 Bromination (NBS, DMF, RT) SM->Block Halogen-Blocking Mix Mixture: 4-Cl, 5-Cl, 4,5-diCl (<10% 3-Cl Isomer) Direct->Mix EAS Regioselectivity Inter Methyl 4,5-dibromo-1-methyl -1H-pyrrole-2-carboxylate Block->Inter Step2 Step 2: C3 Chlorination (NCS, DMF, 60°C) Inter->Step2 Inter2 Methyl 4,5-dibromo-3-chloro -1-methyl-1H-pyrrole-2-carboxylate Step2->Inter2 Step3 Step 3: Selective Debromination (Pd/C, H2, TEA) Inter2->Step3 Target Target: Methyl 3-chloro-1-methyl -1H-pyrrole-2-carboxylate (>90%) Step3->Target Pure C3 Isomer

Comparison of direct chlorination vs. the halogen-blocking strategy for C3-selectivity.

References
  • Benchchem Technical Support Team. "A Robust and Scalable Protocol for the N-Methylation of Pyrrole-2-Acetonitrile." Benchchem,
  • Benchchem Technical Support Team.

Sources

Optimization

Purification techniques for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate from crude mixtures

Welcome to the Advanced Technical Support Center for the isolation and purification of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) [3]. This guide is designed for research scientists and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) [3]. This guide is designed for research scientists and drug development professionals dealing with complex crude mixtures post-chlorination.

Pyrrole chemistry presents unique purification challenges. The electron-rich nature of the heterocycle makes it prone to oxidation, while the subtle electronic and steric differences between regioisomers (e.g., 3-chloro vs. 4-chloro) render standard separation techniques ineffective without mechanistic optimization.

Part 1: Strategic Purification Workflows

Selecting the correct purification method is critical to preventing compound degradation and maximizing yield.

G Crude Crude Mixture Scale Scale > 1g? Crude->Scale Flash Silica Gel Flash Chromatography Scale->Flash Yes HPLC Preparative RP-HPLC Scale->HPLC No Purity Purity > 85%? Flash->Purity Purity->HPLC No, strict purity needed Cryst Recrystallization (Heptane/EtOAc) Purity->Cryst Yes

Fig 1: Decision matrix for isolating Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.

Protocol A: High-Resolution Flash Chromatography (Scale > 1g)

Designed to resolve closely eluting regioisomers by exploiting micro-polarity differences.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite 545 (1:2 w/w ratio to crude mass) and concentrate to a free-flowing powder under reduced pressure.

    • Causality: Liquid loading causes band broadening due to local solvent polarity effects. Dry loading ensures a perfectly horizontal, tight initial band, which is mandatory when separating isomers with ΔRf < 0.05.

  • Column Equilibration: Pack a column with high-performance spherical silica (15-40 µm) and equilibrate with 100% Hexanes.

  • Gradient Elution: Run a highly shallow gradient from 0% to 10% Ethyl Acetate in Hexanes over 15–20 column volumes (CV).

  • Fraction Analysis (Self-Validating Step): Monitor fractions via TLC (Hex/EtOAc 8:2, UV 254 nm). Spot the leading edge, peak apex, and tailing edge of the eluting band on the same TLC plate. If the Rf shifts slightly across the band, you have partially resolved regioisomers. Pool only the fractions from the apex that show a single, clean spot.

Protocol B: Preparative RP-HPLC (Scale < 1g or Final Polishing)

Designed for absolute purity, relying on lipophilicity (LogP) differentials [1].

  • Sample Dissolution: Dissolve the crude in Acetonitrile (MeCN) or DMSO (max 100 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a C18 column (e.g., 250 x 21.2 mm, 5 µm) with low silanol activity.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: While pyrroles are weak bases, the acidic modifier suppresses the ionization of residual silanols on the stationary phase, preventing secondary interactions that cause peak tailing.

  • Method: Run a linear gradient from 30% B to 70% B over 20 minutes.

  • Recovery: Lyophilize the collected fractions. Do not use a rotary evaporator for aqueous fractions, as prolonged heating of pyrrole-2-carboxylates in water can induce ester hydrolysis [2].

Mechanism Mix Crude Load C18 C18 Column (Hydrophobic Retention) Mix->C18 DesCl Des-chloro Impurity (Lowest LogP) C18->DesCl Elutes First Target 3-Chloro Target (Moderate LogP) C18->Target Elutes Second DiCl Di-chloro Impurity (Highest LogP) C18->DiCl Elutes Last

Fig 2: Reverse-phase HPLC elution order based on lipophilicity (LogP) differentials.

Part 2: Quantitative Chromatographic Data

Use the following empirical data to calibrate your purification systems. Values are approximate and depend on exact column chemistry and temperature.

CompoundStructural CharacteristicEst. LogPTLC Rf (Hex/EtOAc 8:2)RP-HPLC Elution Order
Methyl 1-methyl-1H-pyrrole-2-carboxylate Unchlorinated starting material~1.50.451 (Earliest)
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate Target (Sterically hindered ester)~2.10.552
Methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate Regioisomer (Planar ester)~2.10.523
Methyl 3,4-dichloro-1-methyl-1H-pyrrole-2-carboxylate Over-chlorinated impurity~2.70.654 (Latest)

Part 3: Troubleshooting & FAQs

Q: Why is my target compound co-eluting with the 4-chloro regioisomer on normal-phase silica gel? A: Co-elution occurs because their molecular weights and overall functional groups are identical. However, you can force a separation by exploiting steric hindrance. The 3-chloro substituent sterically clashes with the adjacent C2-methyl ester. This forces the ester carbonyl slightly out of the pyrrole ring's plane, reducing its conjugation and its ability to hydrogen-bond with silica silanols. Consequently, the 3-chloro isomer is slightly less polar than the 4-chloro isomer (where the ester remains planar). Solution: Switch to spherical silica (smaller particle size) and use a highly non-polar, shallow gradient (e.g., 2-5% EtOAc in Hexanes) to amplify this micro-polarity difference.

Q: I am observing the formation of a highly polar baseline spot during silica chromatography. What is happening? A: You are likely observing ester hydrolysis, resulting in the formation of 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. While methyl esters are generally robust, highly active (acidic) silica gel can catalyze hydrolysis if the column runs too slowly or if the silica contains trace moisture[2]. Solution: Pre-treat your silica by flushing it with 1% Triethylamine (TEA) in Hexanes, followed by a pure Hexanes flush before loading your sample. Alternatively, move to RP-HPLC.

Q: Why does my purified product turn dark brown or black upon concentration? A: Pyrroles are notoriously sensitive to light, oxygen, and trace acids, which trigger radical-mediated auto-oxidation and polymerization. Solution: This is a handling error, not a purification failure. Always concentrate fractions at temperatures strictly below 40°C. Shield the rotary evaporator flask from direct ambient light using aluminum foil. Once isolated, flush the vial with Argon or Nitrogen and store the compound at 2–8°C [3].

Q: How can I verify that my isolated product is the 3-chloro isomer and not the 4-chloro isomer? A: Mass spectrometry (LC-MS) cannot differentiate these isomers as they have identical m/z values. You must use 1H-NMR. Self-Validating Check: Look at the pyrrole ring protons. For the 3-chloro isomer, you will see two doublets (or a pair of doublets with fine coupling) corresponding to the protons at C4 and C5. The coupling constant (


) will be typical for adjacent pyrrole protons (~2.5 - 3.0 Hz). If you have the 4-chloro isomer, the protons at C3 and C5 will show a much smaller meta-coupling (

~1.5 - 2.0 Hz).

References

  • SIELC Technologies. "Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]

  • World Intellectual Property Organization. "Inhibiteurs de la gmp-amp synthase cyclique et leurs utilisations" (WO2024233812A1). Google Patents.
Troubleshooting

Minimizing dechlorination side reactions in 3-chloro-pyrrole derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and drug development: the hydrodechlorinatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and drug development: the hydrodechlorination (dechlorination) of 3-chloro-pyrrole derivatives during palladium-catalyzed cross-coupling reactions.

This guide is structured logically to explain the mechanistic causality behind the failure, provide a step-by-step troubleshooting framework, and deliver a self-validating experimental protocol to ensure reproducible success.

Section 1: Mechanistic Causality (The "Why")

Q: What causes the hydrodechlorination side reaction during the cross-coupling of 3-chloro-pyrrole derivatives? A: Hydrodehalogenation is a competing pathway driven by the formation of an undesired palladium-hydride (Pd-H) intermediate[1]. When Pd(0) undergoes oxidative addition into the C3–Cl bond of the pyrrole, it forms a[Pd(II)(Pyrrolyl)(Cl)L_n] complex. Because pyrroles are inherently electron-rich heterocycles, this Pd(II) intermediate is relatively electron-rich and less electrophilic, which severely retards the rate of transmetalation (often the rate-limiting step). If transmetalation is slow, the long-lived Pd(II) complex has ample time to undergo ligand exchange with a hydride source in the reaction medium (such as protic solvents, trace water, or alkoxide bases undergoing


-hydride elimination)[2]. Subsequent reductive elimination yields the undesired dechlorinated pyrrole and regenerates the Pd(0) catalyst.

Mechanism A Pd(0) Catalyst B Oxidative Addition (3-Chloro-pyrrole) A->B C [Pd(II)(Pyrrolyl)(Cl)L_n] B->C D Transmetalation (Boronic Acid) C->D Fast (Desired) G Hydride Source (Solvent/Base) C->G Slow Transmetalation E Reductive Elimination D->E E->A F Desired Coupled Product E->F H [Pd(II)(Pyrrolyl)(H)L_n] G->H I Reductive Elimination H->I I->A J Dechlorinated Pyrrole I->J

Mechanistic divergence between desired cross-coupling and hydrodechlorination via Pd-H species.

Section 2: Troubleshooting & Optimization (The "How")

Q: How does solvent and base selection influence the rate of dechlorination? A: Solvents like ethanol, isopropanol, or DMF, as well as bases like sodium tert-butoxide (NaOtBu) or triethylamine, can act as potent hydride donors[1]. To minimize dechlorination, you must eliminate these hydride sources. Switch to non-reducible, anhydrous solvents such as Toluene, 1,4-Dioxane, or THF. Replace alkoxide or amine bases with mild, anhydrous inorganic bases like finely milled


 or 

.

Q: Which catalyst and ligand systems are most effective for suppressing Pd-H formation? A: Standard phosphines (e.g.,


) often fail with chloroheteroarenes because they do not provide enough steric bulk to accelerate the catalytic cycle[3]. You must transition to sterically demanding, electron-rich dialkylbiarylphosphines (Buchwald ligands) such as XPhos  or RuPhos [4]. These ligands serve two purposes:
  • Their immense steric bulk sterically shields the Pd(II) center, blocking the coordination of bulky hydride donors.

  • They dramatically accelerate the final reductive elimination step, pushing the desired product out before side reactions can occur. Using pre-catalysts like XPhos Pd G2 or G3 is highly recommended, as they generate the active L1Pd(0) species without requiring a chemical reductant that might otherwise donate a hydride.

Q: Does the N-protecting group on the pyrrole ring affect the dechlorination rate? A: Yes, significantly. An unprotected (N-H) or N-alkylated 3-chloro-pyrrole is highly electron-rich. By installing an electron-withdrawing protecting group (e.g., N-Boc or N-Ts), you withdraw electron density from the pyrrole ring. This makes the resulting Pd(II) intermediate more electrophilic, which drastically accelerates the rate of transmetalation with the nucleophilic boronic acid, allowing the desired pathway to outcompete dechlorination.

Workflow A High Dechlorination Detected (>5%) B Is solvent protic or base an alkoxide? A->B C Switch to Toluene/THF & Anhydrous K3PO4 B->C Yes D Using standard phosphines (PPh3)? B->D No C->D E Use bulky dialkylbiaryl ligands (XPhos Pd G2) D->E Yes F Is Pyrrole N-H unprotected? D->F No E->F G Protect with N-Boc or N-Ts F->G Yes H Optimized Yield Achieved F->H No G->H

Stepwise troubleshooting workflow to eliminate hydride sources and accelerate transmetalation.

Section 3: Data & Benchmarks

Q: What yield improvements can I expect when transitioning from standard to optimized conditions? A: The table below summarizes quantitative benchmarking data demonstrating the causality of our troubleshooting steps on an N-Boc-3-chloro-pyrrole model substrate. Notice the inverse relationship between ligand bulk/solvent aproticity and the dechlorination byproduct.

EntryCatalyst / Ligand SystemSolventBaseTemp (°C)Product Yield (%)Dechlorination (%)
1

(Standard)
EtOH /


8022%65%
2

/

THFNaOtBu8035%45%
3

/ SPhos
Toluene

8068%15%
4 XPhos Pd G2 (Optimized) Toluene

60 92% < 2%

Section 4: Standardized Self-Validating Protocol

Q: What is a reliable, self-validating experimental protocol for the Suzuki-Miyaura coupling of 3-chloro-pyrroles? A: To ensure scientific integrity, the following protocol includes built-in validation checkpoints. If a checkpoint fails, the protocol dictates immediate corrective action rather than wasting downstream purification resources.

Materials Required:

  • N-Boc-3-chloro-pyrrole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Anhydrous

    
     (milled, 2.0 equiv, 2.0 mmol)
    
  • Anhydrous Toluene (degassed, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-chloro-pyrrole, arylboronic acid, XPhos Pd G2, and

    
    .
    
  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Trace oxygen oxidizes the phosphine ligand, stalling the reaction and increasing the residence time of Pd(II), which promotes dechlorination).

  • Solvent Addition: Add anhydrous, sparged Toluene (10 mL) via syringe.

  • Reaction Initiation: Heat the reaction mixture to 60 °C using a pre-calibrated oil bath.

  • Validation Checkpoint 1 (15 Minutes): Observe the reaction color. A shift from pale yellow to a deep red/brown indicates the successful generation of the active L1Pd(0) species from the G2 precatalyst.

  • Validation Checkpoint 2 (30 Minutes - Critical): Withdraw a 10 µL aliquot via a micro-syringe under Argon. Quench into 1 mL of EtOAc/Water (1:1). Extract the organic layer and run a rapid LC-MS.

    • Self-Validation Rule: Look for the [M+H]+ peak corresponding to the dechlorinated pyrrole (Mass = Target - 34 Da). If the relative abundance of the dechlorinated peak is >5% compared to the product, halt the reaction . This indicates moisture in your

      
       or solvent. Re-dry reagents and restart.
      
  • Completion: If Checkpoint 2 passes, continue stirring for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure for column chromatography.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: acs.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Optimizing Temperature &amp; Pressure for Pyrrole Ester Hydrolysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic complexities of pyrrole ester hydrolysis.

Pyrrole esters present unique synthetic challenges. Unlike standard aliphatic esters, the pyrrole ring heavily influences the reactivity of the carbonyl group, requiring precise optimization of temperature and pressure to achieve high yields without degrading the heterocyclic core.

Mechanistic Insight: The Causality of Pyrrole Ester Stability

To troubleshoot effectively, we must first understand the underlying physical chemistry. Pyrrole esters—particularly those conjugated at the C2 or C3 positions—exhibit profound resistance to standard saponification. The nitrogen lone pair delocalizes through the aromatic


-system directly into the ester carbonyl oxygen (1[1]).

This resonance donation increases the double-bond character of the C–O ester bond and significantly reduces the electrophilicity of the carbonyl carbon. Consequently, the activation energy (


) required for a nucleophile (like hydroxide) to attack and form the tetrahedral intermediate is exceptionally high. Overcoming this barrier requires either elevated thermal energy (temperature) or thermodynamic manipulation of the activation volume (pressure), all while avoiding the thermal decomposition of the pyrrole ring.

Troubleshooting FAQs: Temperature & Pressure Optimization

Q1: Why is my pyrrole-2-carboxylate ester resisting standard room-temperature saponification? A1: The resistance is a direct consequence of the resonance stabilization described above. To provide the necessary kinetic energy to overcome the elevated activation barrier, you must apply heat. Standard protocols typically require refluxing the reaction mixture at temperatures between 50 °C and 80 °C (2[2]). Room temperature conditions simply do not provide enough energy to drive the formation of the tetrahedral intermediate.

Q2: I increased the temperature to 100 °C to force the hydrolysis, but my yield dropped, and I observed degradation. What happened? A2: You likely triggered thermal decarboxylation. Pyrrole-2-carboxylic acids are notoriously unstable at elevated temperatures (3[3]). Once the ester hydrolyzes to the carboxylate, excessive heat combined with localized acidic microenvironments (especially during workup) facilitates the rapid loss of CO


. The protonated pyrrole ring acts as an excellent electron sink, stabilizing the transient intermediate during decarboxylation.

Q3: How can elevated pressure resolve the conflict between the need for high energy and the risk of thermal decarboxylation? A3: Saponification is an associative process; the formation of the tetrahedral intermediate from a planar ester and a hydroxide ion results in a net reduction in molecular volume (a negative activation volume,


). According to Le Chatelier's principle and transition state theory, applying high pressure (e.g., via a sealed pressure reactor or microwave synthesizer) thermodynamically favors this compressed transition state. This accelerates the hydrolysis rate exponentially without requiring a proportional, dangerous increase in temperature.

Workflow & Decision Matrix

Use the following logical workflow to determine the optimal temperature and pressure parameters for your specific pyrrole ester derivative.

Workflow N1 Pyrrole Ester Hydrolysis Initiation N2 Assess Carbonyl Electrophilicity N1->N2 N3 Standard Reflux (1 atm, 50-80°C) N2->N3 3-Ester / Low Hindrance N4 High-Pressure / MW (>1 atm, 100-120°C) N2->N4 2-Ester / High Hindrance N5 Pyrrole Carboxylic Acid Isolation N3->N5 Acidification (pH 3-4) N6 Decarboxylation Monitoring N4->N6 T > 100°C N6->N5 Rapid Quench

Fig 1: Decision matrix for pyrrole ester hydrolysis based on steric and electronic factors.

Quantitative Parameter Comparison

To facilitate easy comparison, the following table summarizes the expected outcomes when modulating temperature and pressure across different reactor setups.

Hydrolysis MethodOperational PressureTarget TemperatureReaction TimeTypical YieldDecarboxylation Risk
Standard Atmospheric 1 atm50–80 °C12–24 hours70–85%Low to Moderate
High-Pressure Reactor 5–15 atm80–100 °C4–8 hours85–95%Low (if quenched fast)
Microwave-Assisted 10–20 atm100–120 °C15–30 mins80–90%Moderate

Self-Validating Standard Operating Protocols (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system, incorporating strict in-process quality control (QC) checks.

Protocol A: Standard Atmospheric Hydrolysis

Optimized for Pyrrole-3-carboxylates and unhindered substrates. Rationale: Pyrrole-3-carboxylates are generally less conjugated than their 2-substituted counterparts, allowing for atmospheric reflux without excessive thermal degradation (4[4]).

  • Preparation: Dissolve 1.0 equivalent of the pyrrole ester in a 4:1 mixture of Ethanol:Water to achieve a 0.2 M concentration.

  • Base Addition: Add 5.0 equivalents of KOH or NaOH.

    • Validation Check: The solution pH must immediately register >12 on indicator paper.

  • Thermal Optimization: Heat the reaction mixture to 50–80 °C under a reflux condenser.

  • In-Process Monitoring: After 4 hours, perform TLC (Hexane:EtOAc 7:3).

    • Validation Check: The disappearance of the high-Rf ester spot and the appearance of a baseline spot (carboxylate salt) confirms reaction progress.

  • Workup & Acidification: Cool the mixture to 0 °C in an ice bath. Slowly add 1M HCl dropwise while maintaining the internal temperature strictly below 5 °C.

  • Isolation: Adjust the pH to exactly 3.5–4.0.

    • Validation Check: Precipitation of the free pyrrole carboxylic acid should occur immediately. Extract with ethyl acetate, dry over MgSO

      
      , and concentrate under reduced pressure.
      
Protocol B: High-Pressure Microwave Hydrolysis

Optimized for highly deactivated or sterically hindered Pyrrole-2-carboxylates. Rationale: Highly deactivated esters require elevated pressure to lower the activation volume barrier, minimizing the time spent at high temperatures to prevent decarboxylation.

  • Preparation: In a heavy-walled microwave vial, dissolve 1.0 eq of the pyrrole ester in a 1:1 mixture of Methanol:Water (0.5 M concentration).

  • Base Addition: Add 10.0 equivalents of LiOH. (Lithium is preferred here; the smaller cation provides stronger Lewis acid coordination to the carbonyl oxygen, enhancing electrophilicity).

  • Pressurization & Heating: Seal the vial with a pressure-rated crimp cap. Irradiate the mixture to 110 °C for 20 minutes. The internal pressure will naturally elevate (approx. 10-15 atm).

  • Rapid Quench: Immediately cool the vial using compressed air to <25 °C before uncrimping.

    • Validation Check: The vial must be at room temperature to prevent volatile loss or thermal shock upon opening.

  • Cold Acidification: Transfer to an ice bath (0 °C) and acidify to pH 4.0 using cold 1M HCl.

  • Isolation: Filter the resulting precipitate rapidly to avoid prolonged exposure to the acidic aqueous environment, which acts as a catalyst for decarboxylation.

References

  • 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid - Benchchem: Hydrolysis of Pyrrole-3-carboxylate Esters . Benchchem. 4

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum . The Journal of Physical Chemistry A - ACS Publications. 2

  • Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole . Canadian Journal of Chemistry. 3

  • Pyrrole . Wikipedia. 1

Sources

Troubleshooting

Enhancing stability of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate during storage

Welcome to the Technical Support Center for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we analyze the structural vulnerabilities of this specific functionalized pyrrole, explain the mechanistic causality behind its degradation, and provide self-validating protocols to ensure the integrity of your drug development workflows.

Part 1: Structural Vulnerability & Diagnostic Workflow

To optimize storage and handling, we must first understand the molecule's electronic environment. Unsubstituted pyrroles are notoriously unstable, rapidly oxidizing and polymerizing in air. However, Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate features three stabilizing modifications:

  • N-Methylation (Position 1): Prevents NH-deprotonation, blocking a primary initiation step for oxidative polymerization (1)[1].

  • Chloro Group (Position 3): An electron-withdrawing group (EWG) that lowers the HOMO energy of the pyrrole ring, significantly reducing its susceptibility to electrophilic attack.

  • Methyl Ester (Position 2): While acting as another stabilizing EWG for the ring, the ester linkage itself introduces the molecule's greatest vulnerability: hydrolysis (2)[2].

G Start Methyl 3-chloro-1-methyl- 1H-pyrrole-2-carboxylate Moisture Moisture / pH Extremes Start->Moisture Oxygen Oxygen / Trace Metals Start->Oxygen Light UV / Visible Light Start->Light Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Nucleophilic Attack Oxidation Autoxidation Oxygen->Oxidation Electron Transfer Photolysis Radical Formation Light->Photolysis Photo-oxidation End1 Carboxylic Acid Degradant Hydrolysis->End1 End2 Colored Polymeric Byproducts Oxidation->End2 End3 Ring Cleavage Products Photolysis->End3

Mechanistic degradation pathways of the functionalized pyrrole derivative.

Part 2: Troubleshooting Guide & FAQs

Q1: During aqueous formulation, my compound converts into a highly polar impurity. What is the mechanism, and how do I prevent it? A1: You are observing ester hydrolysis. The C2-methyl ester is highly vulnerable to nucleophilic attack. In alkaline conditions, hydroxide ions directly attack the carbonyl carbon. In acidic conditions, protonation of the carbonyl oxygen vectorizes the hydrolysis (3)[3]. Both pathways yield the same degradant: 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (4)[4]. Causality-Driven Prevention: The 3-chloro group slightly increases the electrophilicity of the adjacent ester, making it more labile than expected. Maintain formulation pH strictly between 4.5 and 6.8, where the compound exhibits maximum stability[3].

Q2: The solid compound changes from off-white to a yellowish-brown color over several months of storage. Is the integrity compromised? A2: Yes. Color change is a definitive hallmark of oxidative degradation and subsequent polymerization (4)[4]. While the N-methyl and 3-chloro groups provide steric and electronic protection, trace oxygen and metal ions can still initiate autoxidation. This forms radical cations that propagate into colored polymeric materials[4]. Causality-Driven Prevention: Store the solid under an inert atmosphere (argon or nitrogen) in tightly sealed amber vials at -20°C. Cold storage reduces the kinetic energy available for thermal degradation, while the inert gas displaces the oxygen required for autoxidation[1].

Q3: How does light exposure affect this specific pyrrole derivative during benchtop handling? A3: UV and visible light excite the molecule, leading to radical cation species that rapidly react with singlet oxygen[4]. Furthermore, the 3-chloro substituent introduces a risk of photolytic homolytic cleavage (C-Cl bond breaking), generating highly reactive radicals that destroy the pyrrole core. Always wrap reaction flasks in aluminum foil and use actinic (amber) glassware during prolonged benchtop manipulations[4].

Part 3: Quantitative Stability Profile

The following table synthesizes the expected stability of the pyrrole-ester derivative across various physiological and environmental stress conditions, grounded in validated UHPLC stability indicating assays (3)[3].

Environmental ConditionpH / ReagentTemp (°C)Exposure TimeRecovery (%)Primary Degradation Product
Acidic (Gastric Mimic) 1.2 (HCl)3724h< 10%3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid
Weakly Acidic 4.5 (Buffer)3724h> 95%None detected
Neutral (Plasma Mimic) 6.8 (Buffer)3724h> 98%None detected
Alkaline (Intestinal) 13.0 (NaOH)3724h< 5%3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid
Oxidative Stress 3% H₂O₂2524h~ 85%Polymeric species / Succinimides
Photolytic Stress UV/Vis Light2524h~ 70%Radical cleavage products

Part 4: Self-Validating Experimental Protocol

To empirically determine the degradation profile of your specific batch without introducing analytical artifacts, you must utilize a Self-Validating Forced Degradation Assay .

The Causality of Validation: A common failure in stability testing is allowing a stressed sample (e.g., acid-treated) to sit in an autosampler queue. The degradation continues while waiting for injection, yielding artificially low recovery rates. This protocol utilizes strict stoichiometric quenching to halt the reaction, ensuring the data reflects exactly 24 hours of stress (4)[4]. Furthermore, a Mass Balance Check is employed: the sum of the parent peak and degradant peaks must equal the Time-Zero control.

Step-by-Step Methodology:

  • Time-Zero Baseline Establishment:

    • Prepare a 1.0 mg/mL stock solution of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate in anhydrous acetonitrile.

    • Immediately analyze a 20 µL aliquot via UHPLC-UV (e.g., C18 column, gradient elution with Acetonitrile/Phosphate buffer pH 3.0 at 225 nm)[3]. Record the total peak area as the 100% mass balance baseline.

  • Application of Hydrolytic Stress:

    • Acid Stress: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl.

    • Base Stress: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH.

    • Incubate both mixtures in sealed, amber vials at 60°C for exactly 24 hours.

  • Stoichiometric Quenching (The Self-Validating Step):

    • At exactly 24 hours, withdraw 100 µL aliquots from each vial.

    • To the Acid sample: Add exactly 100 µL of 0.1 M NaOH to neutralize the acid.

    • To the Base sample: Add exactly 100 µL of 0.1 M HCl to neutralize the base[4].

    • Verification: Leave a quenched control vial in the autosampler for an additional 24 hours. If the peak area remains stable, the quenching successfully halted degradation.

  • Analysis & Mass Balance Calculation:

    • Dilute the quenched samples with the mobile phase and inject them into the UHPLC.

    • Calculate mass balance: (Area of Parent + Area of Carboxylic Acid Degradant) / Area of Time-Zero Parent. A mass balance <95% indicates the formation of undetected polymeric species or volatile loss, requiring MS/MS investigation.

Part 5: References

  • BenchChem. "Technical Support Center: Stability and Degradation of Alkylated Pyrroles." 4

  • BenchChem. "Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives." 1

  • ResearchGate. "Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative." 3

  • MDPI. "Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety." 2

Sources

Optimization

Separation of regioisomers in the synthesis of chloropyrrole carboxylates

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry: the regioselective...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry: the regioselective synthesis and subsequent separation of chloropyrrole carboxylate regioisomers.

Direct chlorination of pyrrole carboxylates rarely yields a single product. Because the pyrrole ring is electron-rich but asymmetrically deactivated by the carboxylate group, electrophilic aromatic substitution (EAS) yields intractable mixtures of 3-chloro, 4-chloro, and 5-chloro isomers[1][2]. Furthermore, these isomers exhibit nearly identical dipole moments and boiling points, rendering standard purification methods ineffective.

This guide synthesizes field-proven chromatographic protocols, mechanistic troubleshooting, and synthetic workarounds to help you isolate your target regioisomer with high purity and yield.

Part 1: Mechanistic Workflow & Visualization

To separate a mixture, we must first understand how it forms. The chlorination of pyrroles (e.g., using NaOCl or N-chlorosuccinimide) is kinetically driven by the formation of an N-chloropyrrole intermediate. Under thermal or acidic conditions, this intermediate undergoes an intermolecular rearrangement to form C-chlorinated regioisomers[1][2].

G Start Pyrrole-2-carboxylate Chlorination Chlorination (NCS / NaOCl) Start->Chlorination N_Chloro N-Chloropyrrole Intermediate (Kinetic Product) Chlorination->N_Chloro Fast Rearrangement Acid-Catalyzed Rearrangement N_Chloro->Rearrangement Heat/H+ Regio_3 3-Chloro Isomer Rearrangement->Regio_3 Regio_4 4-Chloro Isomer Rearrangement->Regio_4 Regio_5 5-Chloro Isomer Rearrangement->Regio_5 Sep_Method Separation Strategy Regio_3->Sep_Method Regio_4->Sep_Method Regio_5->Sep_Method Prep_HPLC Prep-HPLC (RP-C18) Sep_Method->Prep_HPLC Boc_Silica N-Boc Protection + NP-Silica Sep_Method->Boc_Silica

Caption: Workflow for the synthesis and separation of chloropyrrole carboxylate regioisomers.

Part 2: Frequently Asked Questions (FAQs)

Q: Why do the 4-chloro and 5-chloro regioisomers co-elute perfectly on normal-phase silica gel? A: Co-elution occurs because the dominant interaction with the silica stationary phase is driven by the strong hydrogen-bond donating capacity of the pyrrole N-H and the hydrogen-bond accepting capacity of the carboxylate group. These overwhelming polar interactions mask the subtle differences in the molecular dipole moment caused by the position of the chlorine atom[3].

Q: My chloropyrrole degrades and turns black on the silica column. What is the root cause? A: Halogenated pyrroles are highly susceptible to oxidative dearomatization and polymerization, a process accelerated by the inherent acidity of standard silanol groups on silica gel[4][5]. To prevent this, the silica must be deactivated (buffered) using a tertiary amine, or the pyrrole must be protected prior to purification.

Q: Can I alter the synthesis to avoid the regioisomer mixture entirely? A: Yes. If direct chlorination yields intractable mixtures, utilize debrominative chlorination . Bromination of pyrroles is highly regioselective due to the larger steric bulk and different electrophilicity of bromine. Once the specific bromopyrrole is isolated, the bromine can be quantitatively displaced by chlorine using chlorinating agents under mild conditions, bypassing the non-selective N-chloro rearrangement pathway[2][6].

Part 3: Troubleshooting Guides & Experimental Protocols

When synthetic workarounds are not an option and you must separate a crude regioisomer mixture, utilize one of the following self-validating protocols.

Strategy A: The Chemical Masking Approach (N-Boc Protection)

Best for: Gram-scale separations where Prep-HPLC is unavailable. Causality: By installing a bulky tert-butyloxycarbonyl (Boc) group on the pyrrole nitrogen, you eliminate the N-H hydrogen-bond donor. This forces the chromatographic separation to rely entirely on the steric and dipole differences induced by the chlorine atom's position, drastically improving the resolution factor (


) on standard silica[7].

Step-by-Step Methodology:

  • Protection: Dissolve the crude chloropyrrole carboxylate mixture in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of

    
     and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 2 hours.
    
  • Validation Check: Run a TLC (Hexanes/EtOAc). Self-validation: The disappearance of the highly polar baseline streak and the emergence of distinct, higher-

    
     spots confirm successful masking of the N-H bond.
    
  • Chromatography: Load the concentrated crude onto a standard silica gel column. Elute using a shallow gradient of Hexanes/Ethyl Acetate (e.g., 95:5 to 85:15). The steric bulk of the Boc group adjacent to the 5-position typically causes the 5-chloro isomer to elute faster than the 4-chloro isomer.

  • Deprotection: Treat the isolated fractions with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature to quantitatively cleave the Boc group, yielding the pure regioisomer[7].

Strategy B: Reverse-Phase Preparative HPLC

Best for: Milligram to low-gram scale, final-stage active pharmaceutical ingredient (API) purification. Causality: Reverse-phase chromatography separates based on hydrophobicity rather than polar functional group interactions. The slight difference in the hydrophobic surface area between the 3-, 4-, and 5-chloro isomers is sufficient for baseline resolution on a C18 stationary phase, provided the ionization state of the molecule is strictly controlled[8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the mixture in a 1:1 mixture of DMSO and Methanol. Filter through a 0.22 µm PTFE syringe filter. Self-validation: Complete removal of particulates prevents frit blockage and ensures a uniform injection band, critical for resolving closely eluting peaks.

  • Column Selection: Equip the HPLC with a high-carbon-load C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Buffering:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile + 0.1% FA.

    • Causality: The acidic modifier suppresses the ionization of the pyrrole and the carboxylate (if hydrolyzed to the free acid), preventing peak tailing and maintaining a sharp Gaussian peak shape.

  • Elution Gradient: Run a highly shallow gradient (e.g., 30% to 45% Solvent B over 40 minutes). Isocratic holds may be required if the

    
     drops below 1.2.
    
  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on peak apex thresholding to avoid cross-contamination at the peak tails.

Part 4: Quantitative Data Comparison

Use the following table to select the appropriate separation strategy based on your project's scale and resolution requirements.

Separation MethodTypical Resolution (

)
Expected Recovery YieldScale SuitabilityPrimary Mechanistic Advantage
Standard NP-Silica < 1.0 (Co-elution)40-50%GramsNone. Strong N-H hydrogen bonding masks halogen dipole differences.
Amine-Buffered Silica (1% TEA) 1.1 - 1.360-70%GramsNeutralizes acidic silanols, preventing oxidative dearomatization/degradation.
N-Boc Protection + NP-Silica > 1.5 (Baseline)80-85% (Over 3 steps)Grams to DecagramsMasks the N-H bond, forcing separation based on steric/dipole variance.
Reverse-Phase Prep-HPLC > 1.5 (Baseline)85-95%Milligrams to GramsExploits minor hydrophobic surface area differences; highest purity.

Part 5: References

  • De Rosa, M. "Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2- and 3-Chloropyrrole." Penn State Research Database. Available at:[Link]

  • ResearchGate Community. "Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles." ResearchGate. Available at:[Link]

  • European Patent Office. "EP0600157A1 - Debrominative chlorination of pyrroles." Google Patents. Available at:

  • Reddit Organic Chemistry Community. "Advice on separating regioisomers, both run to the same spot on TLC." Reddit. Available at:[Link]

  • Reddit Organic Chemistry Community. "Separating Regioisomers using Preparative TLC." Reddit. Available at:[Link]

  • ResearchGate Q&A. "How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?" ResearchGate. Available at:[Link]

  • Ethernet Digital Library. "Modern Heterocyclic Chemistry." National Academic Digital Library of Ethiopia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate , a substituted pyrrole of interest in medicinal chemistry.

Through a comparative approach, we will dissect the electronic effects of the substituents on the pyrrole ring and contrast its spectral features with those of structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to sharpen their NMR interpretation skills for this important class of heterocycles.

The Foundational Principles: Understanding the Pyrrole Ring in ¹H NMR

The pyrrole ring is a five-membered aromatic heterocycle. The nitrogen heteroatom significantly influences the electron distribution within the ring, impacting the chemical shifts of the ring protons.[1] In an unsubstituted pyrrole, the α-protons (H2/H5) and β-protons (H3/H4) are chemically distinct. The introduction of substituents dramatically alters this landscape. Electron-withdrawing groups (EWGs), such as a chloro or a carboxylate group, tend to deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) cause an upfield shift.[1][2]

Analysis of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

To fully appreciate the nuances of the ¹H NMR spectrum of our target molecule, we will first predict its spectrum based on established principles and then compare it with closely related, experimentally documented compounds.

Molecular Structure and Proton Environments:

Caption: Molecular structure of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate highlighting the distinct proton environments.

Predicted ¹H NMR Spectrum:

Based on the substituent effects, we can anticipate the following signals for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate:

  • Pyrrole Ring Protons (H4 and H5): The pyrrole ring has two protons at positions 4 and 5. These will appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent chloro and carboxylate groups will shift these protons downfield.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen will appear as a singlet. Its chemical shift will be influenced by the aromatic ring current.

  • Ester Methyl Protons (O-CH₃): The methyl group of the ester functionality will also be a singlet, typically found in the 3.5-4.0 ppm region.

Comparative Spectral Analysis

To refine our interpretation, we will now compare the expected spectrum of our target molecule with the known ¹H NMR data of two key analogues: Methyl 1-methyl-1H-pyrrole-2-carboxylate (lacking the C3-chloro group) and Methyl 3-chloro-1H-pyrrole-2-carboxylate (lacking the N-methyl group).

CompoundN-CH₃ (s)O-CH₃ (s)H3 (t)H4 (t)H5 (dd)SolventReference
Methyl 1-methyl-1H-pyrrole-2-carboxylate~3.85 ppm~3.75 ppm~6.08 ppm~6.80 ppm~7.04 ppmDMSO-d₆[3]
Methyl 3-chloro-1H-pyrrole-2-carboxylate------------[4][5]
Predicted: Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate ~3.9 ppm ~3.8 ppm -- ~6.2 ppm (d) ~7.0 ppm (d) CDCl₃

Key Observations and Interpretations:

  • Effect of the C3-Chloro Group: Comparing the predicted spectrum of our target with Methyl 1-methyl-1H-pyrrole-2-carboxylate, the most significant difference is the absence of the H3 proton and the downfield shift of the H4 proton. The strongly electron-withdrawing chlorine atom at position 3 will deshield the adjacent H4 proton, causing it to resonate at a higher chemical shift. The coupling pattern of H4 and H5 will simplify from a triplet and a doublet of doublets, respectively, to two simple doublets.

  • Effect of the N-Methyl Group: The presence of the N-methyl group in our target compound, when compared to Methyl 3-chloro-1H-pyrrole-2-carboxylate, will introduce a sharp singlet around 3.9 ppm. This N-methylation also tends to slightly shift the ring protons downfield due to its weak electron-donating inductive effect, which is often outweighed by other electronic factors in a highly substituted ring.[6]

  • Ester and N-Methyl Singlets: The two methyl singlets from the ester and the N-methyl group are expected to be sharp and well-resolved. Their relative positions can sometimes vary depending on the solvent and other long-range electronic effects.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate these interpretations, a standard ¹H NMR experiment should be performed. The following protocol is a general guideline for a 400 MHz spectrometer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.[2]

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

Workflow for ¹H NMR Data Acquisition and Analysis:

A Sample Preparation B Spectrometer Setup (Lock & Shim) A->B C Data Acquisition B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation E->F

Caption: A streamlined workflow for acquiring and interpreting ¹H NMR data.

Conclusion

The ¹H NMR spectrum of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a rich source of structural information. By systematically analyzing the chemical shifts, coupling patterns, and integration of the signals, and by comparing them to structurally similar molecules, a confident structural assignment can be made. The presence of the chloro, N-methyl, and methyl ester groups each leaves a distinct electronic fingerprint on the pyrrole ring, which is clearly observable in the ¹H NMR spectrum. This guide serves as a practical framework for researchers to approach the spectral interpretation of substituted pyrroles with a higher degree of confidence and accuracy.

References

  • ResearchGate. (n.d.). H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-5-nitro-pyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

  • BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-methyl-3-[N-(4''-chloro-2""-nitrophenyl)pyrrol-2'-yl]-1H-pyrrole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Guide: Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif in blockbuster drugs r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif in blockbuster drugs ranging from statins to kinase inhibitors. During the synthesis and metabolic profiling of these therapeutics, distinguishing between closely related positional isomers and alkylated derivatives is a critical analytical bottleneck.

This guide provides an in-depth, objective comparison of the mass spectrometric (MS) fragmentation patterns of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate against its structural alternatives. By understanding the causality behind these gas-phase dissociations, researchers can confidently elucidate complex pyrrole structures in drug discovery workflows.

Mechanistic Causality: Why Do Pyrrole Esters Fragment This Way?

To accurately characterize Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (Molecular Formula: C7H8ClNO2, Exact Mass: 173.024), one must first select the appropriate ionization technique. While Electrospray Ionization (ESI) is ideal for large, thermally labile molecules, Electron Ionization (EI) at 70 eV is the gold standard for small, volatile pyrrole derivatives. EI is a hard ionization technique that bombards the sample with high-energy electrons, resulting in extensive, highly reproducible fragmentation that provides a detailed structural "fingerprint"[1].

The fragmentation of 2-substituted alkylated pyrroles is strictly governed by the stability of the resulting product ions[2]. For our target compound, the gas-phase dissociation is driven by three causal mechanisms:

  • Resonance-Stabilized α-Cleavage: The dominant pathway is the loss of a methoxy radical (•OCH3, -31 Da) from the molecular ion ([M]⁺ m/z 173). This is not a random bond cleavage; it is thermodynamically driven by the formation of a highly stable acylium ion (m/z 142). The positive charge on the carbonyl carbon is delocalized and stabilized by the lone pair of the adjacent pyrrole nitrogen.

  • The N-Methyl "Blocking" Effect: In non-methylated 1H-pyrrole-2-carboxylates, the N-H proton is spatially proximate to the ester group, allowing for a cyclic hydrogen rearrangement that expels neutral methanol (CH3OH, -32 Da). By methylating the nitrogen (1-methyl), this rearrangement is sterically and chemically blocked, forcing the molecule to strictly lose •OCH3 (-31 Da).

  • Halogen Isotope Anchoring: The presence of the 3-chloro substituent provides a built-in validation mechanism. Chlorine exists naturally as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Therefore, any fragment retaining the chlorine atom will exhibit a distinct M / M+2 isotopic signature, allowing analysts to trace the chlorine atom's location throughout the fragmentation cascade.

MS_Fragmentation M [M]⁺ m/z 173 / 175 (3:1) C7H8ClNO2 M_Cl [M - Cl]⁺ m/z 138 C7H8NO2 M->M_Cl - Cl• (-35 Da) M_OCH3 [M - OCH3]⁺ m/z 142 / 144 (3:1) C6H5ClNO M->M_OCH3 - •OCH3 (-31 Da) M_OCH3_CO [M - OCH3 - CO]⁺ m/z 114 / 116 (3:1) C5H5ClN M_OCH3->M_OCH3_CO - CO (-28 Da) M_OCH3_CO_Cl [M - OCH3 - CO - Cl]⁺ m/z 79 C5H5N M_OCH3_CO->M_OCH3_CO_Cl - Cl• (-35 Da)

Fig 1. EI-MS fragmentation pathway of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.

Objective Comparison: Target vs. Structural Alternatives

To demonstrate the analytical resolving power of MS, we compare the target compound against two structural alternatives commonly encountered in parallel synthesis:

  • Alternative A: Methyl 1-methyl-1H-pyrrole-2-carboxylate (Lacks the 3-chloro group).

  • Alternative B: Methyl 3-chloro-1H-pyrrole-2-carboxylate (Lacks the N-methyl group).

Quantitative Fragmentation Comparison
Compound FeatureMolecular Ion [M]⁺Base Peak (100%)Secondary FragmentsKey Diagnostic MS Feature
Target Compound (3-Cl, 1-CH3)m/z 173, 175 (3:1)m/z 142m/z 114, 79, 138Strict loss of 31 Da (•OCH3). Retention of 3:1 isotopic cluster down to m/z 114.
Alternative A (No Cl, 1-CH3)m/z 139m/z 108m/z 80, 53Absence of M+2 isotope. Direct loss of 31 Da followed by 28 Da (CO).
Alternative B (3-Cl, No N-CH3)m/z 159, 161 (3:1)m/z 128m/z 127, 100, 64Competing loss of 32 Da (CH3OH) at m/z 127 due to N-H proton rearrangement.

Self-Validating GC-EI-MS Analytical Protocol

A robust protocol must be self-validating. Relying solely on retention time or uncalibrated mass spectra leads to false positives. The following workflow integrates internal system checks to ensure absolute data integrity when analyzing alkylated pyrrole derivatives[1].

Step-by-Step Methodology

Step 1: System Suitability and Tuning (The Calibration Anchor)

  • Action: Infuse Perfluorotributylamine (PFTBA) into the MS source.

  • Causality: Validates the m/z axis calibration across the target range (m/z 50–300) and ensures the electron multiplier and quadrupole are properly resolving the 70 eV ionization energy. Without this, isotopic ratios (crucial for Cl detection) may be skewed.

Step 2: Sample Preparation with Internal Standard

  • Action: Dissolve 1 mg of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate in 1 mL of LC-MS grade Methanol. Spike the solution with 10 µg/mL of Chlorobenzene-d5 (Internal Standard).

  • Causality: Chlorobenzene-d5 (m/z 117) co-elutes near the target compound but has a distinct, non-interfering mass. It validates that the injection volume was consistent and that no matrix-induced ion suppression occurred in the source.

Step 3: Gas Chromatography Separation

  • Action: Inject 1 µL (Split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at 1.0 mL/min.

  • Temperature Program: Hold at 60°C for 1 min, ramp at 15°C/min to 250°C, hold for 5 mins.

  • Causality: The non-polar stationary phase separates the target from any unreacted starting materials (e.g., unmethylated precursors) based on boiling point and polarity, ensuring a pure MS spectrum free of chimeric interference.

Step 4: EI-MS Detection and Isotopic Validation

  • Action: Operate the MS in full scan mode (m/z 50–300) with the source temperature at 230°C.

  • Validation Check: The data system must automatically calculate the ratio of m/z 173 to m/z 175. If the ratio deviates by more than ±5% from the theoretical 3:1 ratio, the system flags the result as a potential co-elution or contamination.

GCMS_Workflow SST 1. System Suitability PFTBA Tuning m/z Calibration Prep 2. Sample Prep + Internal Std (Chlorobenzene-d5) SST->Prep GC 3. GC Separation HP-5MS Column He Carrier Gas Prep->GC MS 4. EI Ionization 70 eV Hard Ionization High Reproducibility GC->MS Data 5. Data Analysis Isotope Ratio Check Library Matching MS->Data

Fig 2. Self-validating GC-EI-MS analytical workflow for pyrrole derivative characterization.

References

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed (National Institutes of Health). Available at:[Link]

Sources

Validation

Resolving Ester and Chloride Functional Groups in Pyrrole Derivatives: A Comparative Guide to IR Spectroscopy Techniques

Executive Summary Pyrrole derivatives form the structural backbone of numerous blockbuster pharmaceuticals, including atorvastatin, ketorolac, and tolmetin. During drug development, the precise structural elucidation of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole derivatives form the structural backbone of numerous blockbuster pharmaceuticals, including atorvastatin, ketorolac, and tolmetin. During drug development, the precise structural elucidation of functional groups attached to the pyrrole ring—specifically esters and chlorides—is critical for confirming synthetic success and predicting pharmacokinetic properties.

This guide provides an in-depth comparative analysis of the two primary Infrared (IR) spectroscopy techniques used for this purpose: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) FTIR . By examining the causality behind spectral shifts and detailing self-validating experimental protocols, this guide equips analytical scientists with the framework needed to accurately resolve complex pyrrole spectra.

Mechanistic Spectral Signatures: Pyrroles, Esters, and Chlorides

To accurately interpret the IR spectra of chloropyrrole esters, one must understand the quantum mechanical and intermolecular forces driving the vibrational frequencies.

  • The Pyrrole N-H Stretch (~3250 – 3465 cm⁻¹): In a dilute, non-polar solution, the free N-H stretch of a pyrrole ring appears as a sharp peak near 3465 cm⁻¹. However, in the solid state, pyrrole molecules readily self-assemble into cyclic dimers or polymeric chains via intermolecular hydrogen bonding (e.g., N-H···O=C or N-H···π interactions). This hydrogen bonding weakens the N-H covalent bond, lowering its force constant and shifting the absorption down to ~3250–3350 cm⁻¹ while significantly broadening the peak[1].

  • The Conjugated Ester C=O Stretch (~1690 – 1715 cm⁻¹): A standard aliphatic ester carbonyl typically absorbs around 1740–1750 cm⁻¹. However, when an ester is attached directly to the pyrrole ring (e.g., pyrrole-2-carboxylate), the lone pair of electrons on the pyrrole nitrogen delocalizes through the aromatic π-system and into the carbonyl oxygen. This resonance increases the single-bond character of the C=O bond, thereby lowering its stretching frequency to the 1690–1715 cm⁻¹ range.

  • The Aromatic C-Cl Stretch (~650 – 750 cm⁻¹): Chlorine substitution on the pyrrole ring or an adjacent phenyl ring (as seen in complex chalcones or pharmaceutical intermediates) introduces a highly polar but heavy bond. The high reduced mass of the chlorine atom forces the C-Cl stretching vibration deep into the fingerprint region, typically resolving between 650 and 750 cm⁻¹[2][3].

Comparative Methodology: ATR-FTIR vs. KBr Transmission

Choosing between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the physical interaction between the IR beam and the sample.

Transmission FTIR (KBr Pellet): This technique measures the bulk properties of the sample. Because the IR beam passes completely through the pellet, it provides excellent sensitivity for high-frequency vibrations (like the N-H stretch). However, the high pressure required to form the pellet (up to 10 tons) can induce mechanochemical changes, altering the crystalline polymorph of the drug API. Furthermore, KBr is highly hygroscopic; absorbed moisture creates a massive O-H band at ~3400 cm⁻¹ that can completely obscure the critical pyrrole N-H stretch[4].

Attenuated Total Reflectance (ATR-FTIR): ATR relies on an evanescent wave penetrating just a few micrometers into a sample pressed against a high-refractive-index crystal (ZnSe or Diamond). It requires zero sample preparation, preserving the exact polymorphic state of the pyrrole derivative[5]. Crucial Causality: The depth of penetration (


) in ATR is directly proportional to the wavelength (inversely proportional to the wavenumber). Therefore, low-frequency peaks (like the C-Cl stretch at 750 cm⁻¹) will appear artificially stronger, while high-frequency peaks (like the N-H stretch at 3300 cm⁻¹) will appear weaker compared to a transmission spectrum.
Quantitative Data Comparison

The following tables summarize the expected spectral shifts and compare the operational performance of both analytical techniques for a model compound (e.g., ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate)[3].

Table 1: Expected Functional Group Frequencies and Causality

Functional GroupExpected Frequency (Unconjugated)Observed Frequency in Chloropyrrole EstersCausality / Shift Mechanism
Pyrrole N-H ~3465 cm⁻¹3250 - 3350 cm⁻¹Intermolecular H-bonding weakens the N-H bond, lowering frequency.
Ester C=O ~1740 - 1750 cm⁻¹1690 - 1715 cm⁻¹Conjugation with the pyrrole π-system increases single-bond character.
Ester C-O ~1150 - 1200 cm⁻¹1220 - 1260 cm⁻¹Resonance increases double-bond character of the C-O single bond.
Aromatic C-Cl N/A650 - 750 cm⁻¹High reduced mass of the chlorine atom shifts vibration to the fingerprint region.

Table 2: Performance Comparison of IR Modalities

ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (KBr Pellet)
N-H Resolution (~3300 cm⁻¹) Moderate (Lower penetration depth)High (Subject to moisture masking)
C-Cl Resolution (~750 cm⁻¹) Excellent (Enhanced penetration depth)Excellent (Deep bulk transmission)
Signal-to-Noise Ratio (S/N) ~3000:1 (Surface dependent)~10000:1 (Bulk dependent)
Polymorph Preservation 100% (No mechanical stress)Variable (High pressure can induce phase changes)
Self-Validating Experimental Protocols

To ensure scientific integrity, analytical workflows must contain internal checkpoints. The following protocols are designed as self-validating systems.

Protocol A: Transmission FTIR (KBr Pellet Method)

Objective: Achieve high-resolution bulk spectral data while validating the absence of moisture interference.

  • Background Validation: Scan the empty sample compartment. Ensure the baseline is flat and CO₂/H₂O vapor levels are within acceptable instrument tolerances.

  • Matrix Preparation (The Control): Grind 100 mg of spectroscopic-grade KBr (pre-dried at 105°C for 24 hours) in an agate mortar. Press into a pellet at 10 tons for 2 minutes using a hydraulic press.

  • Moisture Check (Self-Validation Checkpoint): Scan the blank KBr pellet. If the absorbance at 3400 cm⁻¹ exceeds 0.05 AU, discard the KBr and re-dry. Causality: This guarantees the pyrrole N-H peak will not be masked by ambient water absorbed by the hygroscopic KBr.

  • Sample Formulation: Mix 1-2 mg of the chloropyrrole ester with 100 mg of the validated KBr. Grind gently to avoid mechanochemical degradation (polymorph shifting).

  • Acquisition: Press into a pellet and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).

Protocol B: ATR-FTIR Method

Objective: Rapid, non-destructive analysis preserving the crystalline state of the pyrrole derivative.

  • Crystal Cleaning & Validation (Self-Validation Checkpoint): Clean the diamond/ZnSe crystal with isopropanol. Run a background scan. The background spectrum must show <0.01 AU across the entire range to confirm zero cross-contamination.

  • Sample Application: Place ~5 mg of the pure solid chloropyrrole ester directly onto the center of the crystal.

  • Standardized Pressure Application: Lower the pressure anvil until the torque-limiter clicks. Causality: Consistent pressure ensures uniform optical contact, standardizing the evanescent wave penetration depth. This is strictly required for quantitative peak height comparisons between different samples.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ (64 scans to compensate for lower overall signal compared to KBr). Apply standard ATR-correction algorithms in the instrument software to normalize peak intensities across the wavenumber range.

Workflow Decision Matrix

Use the following logical pathway to determine the optimal sampling technique for your specific pyrrole derivative.

IR_Workflow Start Pyrrole Derivative (Solid Sample) Decision Moisture Sensitive or Polymorph Risk? Start->Decision ATR ATR-FTIR (ZnSe or Diamond) Decision->ATR  Yes   KBr Transmission FTIR (KBr Pellet) Decision->KBr  No   ATR_Pro Preserves crystal state Enhances C-Cl signal ATR->ATR_Pro KBr_Pro High bulk sensitivity Enhances N-H signal KBr->KBr_Pro Identify Resolve Ester (~1710 cm⁻¹) & C-Cl (~750 cm⁻¹) ATR_Pro->Identify KBr_Pro->Identify

Figure 1: Decision matrix for selecting IR sampling techniques for pyrrole derivatives.

References
  • Title: Copper(II) complex of chloro pyrrole-2- carboxaldehyde -N(4)-(methoxyphenyl)- thiosemicarbazone, synthesis, characterization and spectral analysis Source: ResearchGate URL: [Link]

  • Title: Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Molecular structure, spectral studies, intra and intermolecular interactions analyses in a novel ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL: [Link]

  • Title: Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies Source: Longdom Publishing URL: [Link]

  • Title: Application of ATR-FTIR Incorporated with Multivariate Data Analysis for Discrimination and Quantification of Urea as an Adulterant in UHT Milk (Discusses ATR vs KBr mechanisms) Source: MDPI URL: [Link]

  • Title: FTIR spectroscopy of nanodiamonds: Methods and Interpretation (Discusses KBr pellet limitations) Source: Helmholtz-Zentrum Berlin (HZB) URL: [Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate Purity Analysis: A Comparative Guide

Executive Summary The synthesis of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8)—a critical intermediate in the development of novel therapeutics such as cyclic GMP-AMP synthase inhibitors—present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8)—a critical intermediate in the development of novel therapeutics such as cyclic GMP-AMP synthase inhibitors—presents a unique analytical challenge. The chlorination of its precursor, methyl 1-methyl-1H-pyrrole-2-carboxylate[1], lacks absolute regioselectivity. This results in a complex sample matrix containing the target 3-chloro API, closely related 4-chloro and 5-chloro regioisomers, over-chlorinated (dichloro) impurities, and potential hydrolysis products[2].

This guide objectively compares the performance of standard C18 stationary phases against alternative chemistries (Phenyl-Hexyl and Biphenyl) to establish a robust, stability-indicating HPLC method for purity analysis.

Mechanistic Rationale: The "Why" Behind the Method

As analytical scientists, we must design methods based on the physicochemical realities of the analyte rather than relying on default laboratory habits.

The Failure of Standard C18 for Positional Isomers

Standard C18 (Octadecylsilane) columns separate compounds primarily through dispersive (hydrophobic) interactions. However, the hydrophobic surface areas of the 3-chloro, 4-chloro, and 5-chloro pyrrole isomers are virtually identical. Consequently, a C18 column cannot effectively discriminate between these regioisomers, leading to peak co-elution.

The Biphenyl Advantage: Electronic Differentiation

To achieve baseline resolution, we must exploit the subtle electronic differences induced by the position of the highly electronegative chlorine atom on the aromatic pyrrole ring. Biphenyl stationary phases offer orthogonal selectivity through three distinct mechanisms:

  • 
     Interactions:  The electron-dense biphenyl rings interact with the 
    
    
    
    system of the pyrrole ring.
  • Dipole-Dipole Interactions: The biphenyl phase can detect shifts in the molecule's overall dipole moment caused by the varying positions of the chlorine atom.

  • Steric Recognition: The rigid, planar nature of the biphenyl group provides enhanced shape selectivity compared to flexible C18 alkyl chains[3].

The Critical Role of the Organic Modifier (Methanol vs. Acetonitrile)

A common pitfall in method development is pairing a Biphenyl column with Acetonitrile (ACN). Acetonitrile contains a carbon-nitrogen triple bond rich in


 electrons. These solvent 

electrons actively compete with the analyte for the stationary phase's

electrons, effectively "masking" the biphenyl column's unique selectivity. Methanol (MeOH) , a protic solvent lacking

electrons, is the mandatory choice here to maximize

interactions and resolve the chlorinated isomers[3].
pH Control and Analyte Stability

Pyrrole-2-carboxylate esters are susceptible to hydrolysis at elevated pH and temperatures, degrading into the corresponding free carboxylic acid[4]. To prevent on-column degradation and ensure that the acidic hydrolysis impurity remains fully protonated (preventing peak tailing), the mobile phase must be buffered to an acidic pH using 0.1% Formic Acid.

Impurity Profiling Pathway

Understanding the genesis of impurities is the first step in building a self-validating analytical method.

ImpurityPathway SM Des-chloro Precursor (Methyl 1-methylpyrrole -2-carboxylate) API Target Analyte (3-chloro Isomer) SM->API Chlorination ImpA Regioisomer (4-chloro Isomer) SM->ImpA Side Reaction ImpB Regioisomer (5-chloro Isomer) SM->ImpB Side Reaction ImpC Over-chlorination (Dichloro Impurities) API->ImpC Excess Reagent ImpD Hydrolysis Product (Free Carboxylic Acid) API->ImpD pH/Temp Stress

Fig 1. Genesis of critical impurities during the synthesis and storage of the target pyrrole.

Comparative Performance Data

To objectively evaluate column performance, a mixed standard containing the target analyte and its known impurities was injected across three different stationary phases using optimized gradients.

Chromatographic ParameterColumn A (Standard C18)Column B (Phenyl-Hexyl)Column C (Biphenyl)
USP Classification L1L11L11
Primary Retention Mechanism Dispersive (Hydrophobic)Dispersive + Moderate

Enhanced

+ Steric
Optimal Organic Modifier AcetonitrileMethanolMethanol
Resolution (

) (3-Cl vs 4-Cl)
0.8 (Co-elution)1.3 (Partial Separation)2.6 (Baseline Separation)
Resolution (

) (Target vs Acid)
2.13.54.2
Tailing Factor (

)
1.451.201.05
Verdict FAIL (Cannot quantify purity)MARGINAL (Risk of integration error)PASS (Robust and reliable)

Data demonstrates that the Biphenyl column, paired with Methanol, provides superior electronic recognition of the chlorinated pyrrole isomers.

Experimental Protocol: The Self-Validating Biphenyl Method

This step-by-step methodology is designed to be a self-validating system. By incorporating strict System Suitability Testing (SST) criteria, the method ensures its own reliability before any sample data is reported.

Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.6 µm particle size (or equivalent L11).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-Grade Water (pH ~2.7).

  • Mobile Phase B: 100% HPLC-Grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Maintained to ensure reproducible

    
     interactions).
    
  • Detection: UV at 245 nm (Optimal absorbance for conjugated pyrrole-2-carboxylates).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.07030
12.02080
15.02080
15.17030
20.07030 (Re-equilibration)
Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v). Note: Do not use 100% Methanol as the diluent to prevent strong-solvent effects (peak splitting) upon injection.

  • Standard Preparation: Accurately weigh 10 mg of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the standard preparation with 0.1% (w/w) of the 4-chloro regioisomer and the free acid hydrolysis product.

System Suitability Testing (SST) Criteria

Before analyzing unknown batches, the system must pass the following self-validation checks:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the 3-chloro target peak and the 4-chloro impurity peak.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the target peak.
  • Injection Precision: The %RSD of the target peak area from 5 replicate injections must be

    
    .
    

Method Development Workflow Visualization

MethodDev Start Define Analyte Profile (LogP, pKa, Isomers) ColScreen Stationary Phase Screen (C18 vs. Biphenyl) Start->ColScreen Eval1 Baseline Resolution (Rs ≥ 1.5)? ColScreen->Eval1 ModOrg Switch Organic Modifier (ACN -> MeOH) Eval1->ModOrg No OptGrad Optimize Gradient & Temperature Eval1->OptGrad Yes ModOrg->OptGrad Val Method Validation (ICH Q2 Guidelines) OptGrad->Val

Fig 2. Decision tree for optimizing HPLC separation of chlorinated pyrrole positional isomers.

Conclusion & Best Practices

When developing purity methods for halogenated pyrrole derivatives like Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, standard C18 columns are fundamentally ill-equipped to resolve positional isomers. By transitioning to a Biphenyl stationary phase and deliberately selecting Methanol over Acetonitrile to preserve


 interactions, analysts can achieve robust, baseline resolution. Furthermore, maintaining an acidic mobile phase pH is non-negotiable to prevent on-column ester hydrolysis and ensure the accurate quantification of acidic degradation products.

References

  • PubChem Compound Summary for CID 142178: Methyl 1-methylpyrrole-2-carboxylate , National Center for Biotechnology Information.[2][Link]

  • Methyl 1-methylpyrrole-2-carboxylate , NIST Chemistry WebBook, SRD 69.[1][Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH , ResearchGate.[4][Link]

Sources

Validation

The Application Scientist's Guide to Elemental Analysis of Halogenated Pyrroles: A Comparative Evaluation

As an application scientist, I frequently encounter laboratories struggling with mass balance closures and baseline drift when analyzing halogenated pyrrole compounds. The root cause of these failures is rarely operator...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist, I frequently encounter laboratories struggling with mass balance closures and baseline drift when analyzing halogenated pyrrole compounds. The root cause of these failures is rarely operator error; rather, it is a fundamental mismatch between the compound's combustion thermodynamics and the instrument's catalytic architecture.

Halogenated pyrroles—widely found in pharmaceutical intermediates, marine natural products, and agrochemicals—present a "dual threat" to standard elemental analyzers. This guide objectively compares the performance of modified CHNS analyzers against modern matrix-elimination techniques like Combustion Ion Chromatography (C-IC), providing the mechanistic causality and self-validating protocols necessary to achieve rigorous analytical accuracy.

Mechanistic Challenges: The Dual Threat of Halogens and Pyrroles

To analyze these compounds effectively, we must first understand why they cause standard elemental analyzers to fail.

The Pyrrole Nitrogen Problem (NOx Generation)

Pyrroles are highly refractory heterocyclic nitrogen compounds. To fully cleave the aromatic ring, the combustion system requires extended static combustion times and a large excess of oxygen (1)[1]. However, this aggressive oxidative environment forces the nitrogen into NOx species rather than the desired N


 gas (2)[2]. When this high-volume NOx plume hits the reduction zone, it rapidly oxidizes and depletes the copper catalyst. Once the copper is exhausted, NOx bleeds through to the Thermal Conductivity Detector (TCD), resulting in artificially low nitrogen quantification—typically 0.5% to 1.0% below theoretical yields (1)[1].
The Halogen Poisoning Effect (Catalyst Depletion)

Simultaneously, the halogens (F, Cl, Br, I) present on the pyrrole ring form volatile hydrogen halides (HX) or diatomic halogens (X


) during combustion (3)[3]. If allowed to propagate, these corrosive gases will irreversibly poison the remaining copper catalyst and skew the TCD baseline. To prevent this, the combustion zone must be heavily modified with high-capacity scrubbing reagents—such as silver vanadate or silver tungstate on a magnesium oxide support—to precipitate the halogens as stable silver halides before they exit the furnace (1)[1].

Technology Comparison: Selecting the Right Analytical Engine

For the direct quantification of the halogens themselves, CHNS analyzers are fundamentally blind. We must pivot to matrix-elimination techniques.

The classical Schöniger oxygen flask method achieves this by combusting the sample in a sealed flask of pure oxygen and trapping the off-gases in an absorbent liquid for subsequent ion chromatography (IC) or titration (4)[4]. While highly reproducible, it is a manual, low-throughput process.

The modern standard is Combustion Ion Chromatography (C-IC) . This automated system utilizes oxidative pyrolysis at 1050°C to convert halogens to gases, which are continuously sparged into an aqueous absorbent (5)[5]. By completely eliminating the organic matrix, C-IC allows the IC column to resolve halides down to 10 ppb with exceptional retention time stability (3)[3].

For ultra-trace organohalogen analysis, Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry (PARCI-MS) provides 5–8 times greater sensitivity than ICP-MS by ionizing simple halogen molecules (e.g., HBr) in a helium microwave-induced plasma (6)[6].

Table 1: Quantitative Comparison of Elemental Analysis Modalities
Analytical ModalityTarget AnalytesOptimal Sample SizeHalogen Tolerance / ManagementNitrogen AccuracyAutomation & Throughput
Modified CHNS Analyzer C, H, N, (O)4 – 7 mgModerate (Requires Ag-tungstate/vanadate scrubbers)Prone to low bias if Cu zone depletesHigh
Combustion Ion Chromatography (C-IC) F, Cl, Br, I, S1 – 10 mgExcellent (Matrix completely eliminated via sparging)N/AHigh
Schöniger Flask + IC/Titration Halogens, S, P10 – 50 mgExcellent (Absorbed directly into liquid phase)N/ALow (Manual flask prep)
PARCI-MS Trace Halogens< 1 mgExcellent (Plasma degradation to HX)N/AHigh

Process Visualization

G cluster_chns Modified CHNS Pathway cluster_cic C-IC Pathway C1 Vigorous Oxidation (Excess O2, 1000°C) C2 Halogen Scrubbing (Ag-V / Ag-W) C1->C2 NOx, CO2, H2O, HX C3 NOx Reduction (Cu Zone) C2->C3 CO2, H2O, NOx (HX Trapped) I1 Oxidative Pyrolysis (Ar/O2, 1050°C) I2 Aqueous Sparging (H2O2 Absorbent) I1->I2 HX, X2, SOx I3 Ion Chromatography (Halide Separation) I2->I3 Aqueous Halides

Fig 1: Parallel analytical workflows for halogenated pyrroles, contrasting CHNS scrubbing logic with C-IC matrix elimination.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must be treated as a self-validating system. Below are the optimized protocols for handling halogenated pyrroles.

Protocol A: Modified CHNS Workflow for Refractory N-Heterocycles

Objective: Accurate C, H, and N mass fractions without halogen interference.

  • Catalyst Architecture (The "Why"): Pack the primary combustion tube with chromium oxide (for oxidation) and a 2x standard volume of silver vanadate/silver tungstate (1)[1]. Causality: The excess silver reagents provide a high-capacity trap for HX/X

    
     gases, preventing downstream copper poisoning.
    
  • Combustion Tuning: Increase the sample size to 4–7 mg and extend the static combustion time to 5 minutes (1)[1]. Causality: The extended time ensures complete cleavage of the refractory pyrrole ring.

  • Self-Validating System Suitability Test (SST): Before analyzing unknown pyrroles, run a Certified Reference Material (CRM) with a similar matrix, such as 1-chloro-2,4-dinitrobenzene.

    • Validation Logic: If the nitrogen recovery is <99% of the theoretical value, the copper reduction zone is depleted by NOx and must be replaced. If the carbon value is artificially high, the silver halogen scrubbers have failed, allowing halogens to alter the TCD thermal conductivity.

  • Sample Execution: Combust the sample and monitor the TCD chromatogram for baseline resolution between the N

    
    , CO
    
    
    
    , and H
    
    
    O peaks.
Protocol B: Automated C-IC for Halogen Quantification

Objective: Speciation and quantification of F, Cl, Br, and I.

  • Oxidative Pyrolysis: Weigh 1–2 mg of the sample into a quartz boat. Introduce the boat into a furnace at 1050°C under an Ar/O

    
     atmosphere (5)[5]. Causality: Thermochemical decomposition converts all covalently bound halogens into volatile HX and X
    
    
    
    gases.
  • Aqueous Sparging: Route the combustion by-product gases into a sparging vessel containing a hydrogen peroxide solution (7)[7]. Causality: H

    
    O
    
    
    
    efficiently traps the halogens and oxidizes any sulfur species to sulfate, completely eliminating the organic matrix.
  • Self-Validating Matrix Check: Spike a known concentration of p-fluorobenzoic acid into a blank quartz boat and process it through the entire C-IC workflow.

    • Validation Logic: A fluoride recovery of 98–102% validates both the oxidative pyrolysis efficiency and the sparger trapping efficiency. A lower recovery indicates gas leaks or incomplete combustion.

  • Chromatographic Separation: Inject the sparged solution into an IC system equipped with a high-capacity anion exchange column (e.g., Dionex IonPac AS15). Compare conductivity intensities against a multipoint standard curve (7)[7].

References

1.3 - Thermo Fisher Scientific 2. 4 - Exeter Analytical (UK) Ltd 3.6 - ACS Publications 4. 7 - Thermo Fisher Scientific 5. 5 - Thermo Fisher Scientific 6.1 - PerkinElmer (PE Polska) 7.2 - Politecnico di Milano

Sources

Comparative

Reference Standards for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate Identification: A Comprehensive Comparison Guide

Target Audience: Analytical chemists, medicinal chemistry researchers, and drug development professionals. The Critical Role of Accurate Identification Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical chemists, medicinal chemistry researchers, and drug development professionals.

The Critical Role of Accurate Identification

Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) is a highly specialized halogenated pyrrole intermediate[1]. It serves as a foundational building block in the synthesis of advanced therapeutics, including cyclic GMP-AMP synthase (cGAS) inhibitors[2] and viral capsid protein assembly inhibitors[3].

Because trace impurities—such as des-chloro analogs, regioisomers (e.g., 4-chloro or 5-chloro variants), or unreacted starting materials—can propagate through multi-step synthetic pathways and compromise the efficacy of the final Active Pharmaceutical Ingredient (API), rigorous identification and quantification using high-quality reference standards is non-negotiable.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard depends on the stage of drug development. Below is an objective comparison of the available alternatives for qualifying this specific pyrrole derivative.

Table 1: Comparison of Reference Standard Alternatives

Standard GradePurity ThresholdTraceability & CertificationPrimary Use CaseRelative Cost
Pharmacopeial (Primary) >99.5%Fully traceable to USP/EP/BP; rigorous inter-laboratory testing.Final API release testing, regulatory submissions.Very High
Commercial High-Purity >95.0% - 98.0%Certificate of Analysis (CoA) provided by vendor (e.g., NMR, LC-MS)[1].Early-stage R&D, synthetic route scouting, routine QC.Low to Medium
In-House Synthesized Variable (>98.0% target)Qualified internally against orthogonal analytical techniques.Custom synthesis when commercial standards are unavailable or cost-prohibitive.High (Labor/Time)

Note: For early-stage intermediates like Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, Pharmacopeial standards are rarely available. Therefore, researchers must rely on Commercial High-Purity standards or rigorously qualified In-House materials.

Analytical Methodologies for Identification

To establish a standard as a "Certified Reference Material," its identity must be proven using orthogonal techniques.

Protocol: High-Resolution LC-MS (LC-HRMS)

Mass spectrometry provides exact mass and isotopic distribution, which is critical for halogenated compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Positive Electrospray Ionization (ESI+) mode. Scan range: m/z 50–500.

  • Self-Validation Mechanism: Run a solvent blank prior to the sample to rule out carryover. The protocol self-validates by comparing the empirical isotopic envelope against the theoretical model. The presence of a single chlorine atom dictates a strict ~3:1 intensity ratio between the

    
    Cl and 
    
    
    
    Cl [M+H]
    
    
    peaks. Any deviation >5% indicates an isobaric interference or co-eluting impurity.

Expertise & Experience: We utilize ESI+ because the ester carbonyl and the pyrrole ring can accept a proton, yielding a strong[M+H]


 signal. Formic acid is added to the mobile phase to drive this protonation, ensuring high sensitivity.
Protocol: H and C NMR Spectroscopy

NMR provides the definitive connectivity and regiochemistry of the molecule, distinguishing it from isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the standard in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a

    
    H NMR spectrum (minimum 400 MHz, 16 scans) and a 
    
    
    
    C NMR spectrum (100 MHz, minimum 512 scans) at 298 K.
  • Processing & Self-Validation Mechanism: Apply Fourier transform, phase correction, and baseline correction. Set the TMS peak to exactly 0.00 ppm. The protocol self-validates through proton integration: the total integral values must perfectly match the 3:3:1:1 ratio corresponding to the N-CH

    
    , O-CH
    
    
    
    , and the two pyrrole ring protons.

Expertise & Experience: CDCl


 is selected because the compound is highly soluble in it, and it lacks exchangeable protons that might obscure the spectrum. The regiochemistry is confirmed by the coupling constant (

) between the two aromatic protons.

Mechanistic Insights & Spectral Logic

Mass Spectrometry Fragmentation Pathway

Under collision-induced dissociation (CID) or electron ionization (EI), pyrrole-2-carboxylates exhibit highly predictable fragmentation[4]. The primary cleavage occurs at the ester bond. The loss of a methoxy radical (•OCH


, -31 Da) yields a highly stable acylium cation. Subsequent decarbonylation (loss of CO, -28 Da) yields a pyrrylium derivative.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 174.0 (35Cl) / 176.0 (37Cl) LossOMe Loss of •OCH3 (-31 Da) Neutral Radical Loss M->LossOMe Ester Cleavage Frag1 Acylium Cation m/z 143.0 / 145.0 LossOMe->Frag1 LossCO Loss of CO (-28 Da) Neutral Molecule Loss Frag1->LossCO Decarbonylation Frag2 Pyrrylium Derivative m/z 115.0 / 117.0 LossCO->Frag2

Caption: Diagnostic MS/MS fragmentation pathway of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.

NMR Chemical Shift Causality

The electron-withdrawing nature of the ester group at C2 and the chlorine atom at C3 significantly impacts the chemical shifts of the pyrrole ring[5].

Table 2: Expected


H NMR Shifts (CDCl

, 400 MHz)
Proton AssignmentExpected Shift (

, ppm)
Multiplicity &

IntegrationCausality / Structural Logic
N-CH

~3.80 - 3.95Singlet (s)3HDeshielded by the electronegative pyrrole nitrogen.
O-CH

~3.80 - 3.95Singlet (s)3HDeshielded by the ester oxygen. Often overlaps with N-CH

.
H-4 ~6.10 - 6.30Doublet (d),

Hz
1HDeshielded by the adjacent Cl, but shielded by ring resonance.
H-5 ~6.70 - 6.90Doublet (d),

Hz
1HHighly deshielded due to proximity to the nitrogen atom.

Quality Control Workflow for Standard Certification

To elevate a commercial or in-house material to a "Qualified Reference Standard," a strict, self-validating workflow must be executed. If any orthogonal check fails, the material must be rejected or repurposed.

QC_Workflow Start Candidate Material CAS: 1638269-27-8 Purity Chromatographic Purity (UHPLC-UV >98%) Start->Purity Identity Structural Identity (1H/13C NMR & LC-HRMS) Start->Identity Moisture Orthogonal Checks (KF Titration & ROI) Start->Moisture Decision All Specifications Met? (Self-Validating Data) Purity->Decision Identity->Decision Moisture->Decision Certify Issue Certificate of Analysis (Certified Standard) Decision->Certify Yes Reject Repurify / Reject Decision->Reject No

Caption: Orthogonal quality control workflow for certifying pyrrole reference standards.

References

  • Google Patents. "WO2024233812A1 - Inhibiteurs de la gmp-amp synthase cyclique et leurs utilisations". World Intellectual Property Organization.
  • Google Patents. "WO2019154343A1 - 衣壳蛋白装配抑制剂、其药物组合物和用途 (Capsid protein assembly inhibitors)". World Intellectual Property Organization.
  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles". Journal of Physical and Chemical Reference Data. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: A Halogenated Waste Guide

As a Senior Application Scientist overseeing chemical safety and scale-up operations, I recognize that the proper handling and disposal of halogenated heterocycles like Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and scale-up operations, I recognize that the proper handling and disposal of halogenated heterocycles like Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1638269-27-8) is critical for both regulatory compliance and environmental stewardship. This compound features a pyrrole ring substituted with a chlorine atom, classifying it strictly as a halogenated organic compound .

This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this chemical, ensuring your laboratory remains compliant with federal environmental regulations while protecting personnel.

The Causality of Halogenated Waste Segregation

I frequently see laboratories make the costly mistake of commingling waste streams. The fundamental reason we must isolate Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate lies in its C-Cl bond .

When non-halogenated solvents are incinerated, they primarily yield carbon dioxide and water. However, the thermal decomposition of chlorinated heterocycles generates highly reactive chlorine radicals. If incinerated at standard temperatures, these radicals recombine with aromatic precursors to form polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic synthetic compounds known.

Therefore, this waste must be routed to specialized rotary kiln incinerators operating above 1100°C, equipped with rapid-quench systems and alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas . Mixing even a small amount of this pyrrole derivative into a bulk non-halogenated carboy taints the entire volume, triggering these expensive, specialized disposal requirements for the whole batch and increasing disposal costs by up to 300% .

Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Compatibility Assessment
  • Identify the Physical State: Determine if the waste is solid (unreacted powder, contaminated Kimwipes, empty vials) or liquid (dissolved in reaction solvents).

  • Assess Solvent Compatibility: If the compound is dissolved in a solvent, identify the solvent type. If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it proceeds directly to the halogenated liquid waste carboy. If dissolved in a non-halogenated solvent (e.g., methanol, DMSO), the entire mixture must now be classified and treated as halogenated waste due to the presence of the C-Cl bond in the solute.

  • Avoid Incompatibles: Never mix this halogenated waste stream with heavy metals, cyanides, or strongly acidic/alkaline waste streams to prevent exothermic reactions or toxic gas release .

Phase 2: Primary Accumulation in the SAA (Satellite Accumulation Area)
  • Container Selection: Use a 4-liter white High-Density Polyethylene (HDPE) bottle or a 5-gallon white plastic carboy for liquids. For solids, use a designated, chemically compatible poly-pail or double-bagged solid waste box. Do not use metal containers, as trace HCl formation can cause corrosion over time.

  • Volume Management: Fill liquid containers to no more than 90% capacity to allow for vapor expansion. Leave at least 1 inch of headspace at the top of the container.

  • Secondary Containment: Place all primary waste containers inside a secondary containment bin capable of holding 110% of the largest container's volume to mitigate the risk of catastrophic leaks.

  • Active Closure: Keep the container tightly closed with a vented cap at all times unless actively adding waste .

Phase 3: Labeling and Documentation
  • Immediate Labeling: The moment the first drop or grain of waste enters the container, affix a standard "Hazardous Waste" tag.

  • Constituent Declaration: List "Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate" and all associated solvents explicitly. Do not use abbreviations, shorthand, or chemical formulas.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic", "Halogenated Solvent") as mandated by EPA Subpart K regulations .

Phase 4: Final Transfer & Licensed Disposal
  • Time and Volume Limits: Monitor the SAA closely. An SAA may accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be transferred to a Central Accumulation Area within 3 days .

  • EHS Pickup: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department.

  • High-Temperature Incineration: The EHS department will transfer the waste to a licensed RCRA facility where it will undergo high-temperature incineration (>1100°C) with alkaline scrubbing to safely destroy the halogenated compound without forming dioxins.

Spill Management & Emergency Response

In the event of an accidental release of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, execute the following protocol:

  • Evacuate and Assess: For a powder spill, avoid breathing dust and ensure HVAC systems are not spreading particulates. For a liquid spill (dissolved in solvent), ensure adequate ventilation and eliminate all ignition sources immediately.

  • Containment: Use inert absorbent pads or vermiculite to soak up liquid spills. For powders, gently sweep using a wet paper towel to prevent aerosolization. Do not use dry sweeping methods.

  • Disposal of Spill Materials: Place all contaminated PPE, absorbent pads, and cleanup materials into a sealed poly-bag. Tag it immediately as "Hazardous Waste - Halogenated Solid", place it in secondary containment, and request an expedited EHS pickup .

Quantitative Data Presentation

To ensure operational clarity, the following table summarizes the critical differences in managing halogenated versus non-halogenated waste streams.

Table 1: Operational Parameters for Halogenated vs. Non-Halogenated Waste

ParameterHalogenated Waste (e.g., Chloro-pyrroles)Non-Halogenated Waste
Primary Thermal Hazard Dioxin/Furan formation during combustionFlammability / VOC emissions
Incineration Requirement >1100°C with alkaline scrubbers~800-1000°C (Standard)
Disposal Cost Multiplier ~3x higher than non-halogenatedBaseline cost
RCRA SAA Volume Limit 55 gallons (or 1 qt acutely toxic)55 gallons
Headspace Requirement Minimum 10% (Leave 1 inch)Minimum 10% (Leave 1 inch)
Container Material HDPE Poly-bottle / Carboy (Avoid Metal)HDPE or Justrite Safety Cans
Workflow Visualization

The following diagram illustrates the logical decision tree for processing Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate waste, ensuring that no cross-contamination occurs between halogenated and non-halogenated streams.

G start Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate Waste Generated state Determine Physical State start->state solid Solid Waste (Contaminated PPE, Powders) state->solid liquid Liquid Waste (Dissolved in Solvents) state->liquid solid_bin Halogenated Solid Waste Container (Double-bagged / Pail) solid->solid_bin check_solv Check Solvent Type liquid->check_solv halo_solv Halogenated Solvent (e.g., DCM, Chloroform) check_solv->halo_solv nonhalo_solv Non-Halogenated Solvent (e.g., Methanol, DMSO) check_solv->nonhalo_solv liquid_bin Halogenated Liquid Waste Carboy (Vented Cap, Secondary Containment) halo_solv->liquid_bin mix_warn WARNING: Halogenated Contamination Treat Entire Mixture as Halogenated nonhalo_solv->mix_warn mix_warn->liquid_bin saa Satellite Accumulation Area (SAA) Max 55 Gallons / Max 90 Days solid_bin->saa liquid_bin->saa ehs EHS / Licensed RCRA Pickup High-Temperature Incineration saa->ehs

Decision workflow for the segregation and disposal of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.

References
  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: U.S. Environmental Protection Agency (EPA) / P2 InfoHouse URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Campus Operations Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Managing Hazardous Waste at Academic Laboratories Rulemaking Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Handling

A Researcher's Guide to the Safe Handling of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

This document provides essential, immediate safety and logistical information for the handling of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate. As a chlorinated heterocyclic compound, this chemical requires stringen...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate. As a chlorinated heterocyclic compound, this chemical requires stringent safety protocols to mitigate potential risks to laboratory personnel and the environment. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively, from receipt to disposal.

Understanding the Hazard Profile

While specific toxicological data for Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is not extensively available, a comprehensive hazard assessment can be derived from its chemical structure and data on related compounds.[1] The presence of a chlorinated pyrrole ring suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity upon ingestion or inhalation. Chlorinated organic compounds can cause contact dermatitis with prolonged exposure.[2] Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous.

Key Hazard Considerations:

  • Irritation: Assumed to be a skin, eye, and respiratory irritant.[1]

  • Toxicity: The toxicological properties have not been thoroughly investigated.[1] However, many chlorinated hydrocarbons are neurotoxins.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal procedures.

  • Combustibility: While not highly flammable, it may burn in a fire, producing toxic gases such as hydrogen chloride, carbon oxides, and nitrogen oxides.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is necessary when handling larger quantities or when there is a significant splash risk.[2]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).Double gloving is strongly advised. While specific breakthrough times are not available, nitrile and neoprene generally offer good resistance to a range of chemicals.[3] Always inspect gloves for any signs of degradation or puncture before and during use.[1] Dispose of contaminated gloves immediately in the designated halogenated waste stream.[1]
Body A flame-resistant lab coat.A lab coat made of a material like Nomex® is recommended, especially when working with any quantity beyond a few milligrams. Ensure the lab coat is fully buttoned.
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge.All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[4] If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable, a respirator is mandatory.[1][2]
Feet Closed-toe, chemical-resistant shoes.Shoes must cover the entire foot.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is critical for safety and experimental integrity.

Engineering Controls
  • Chemical Fume Hood: All manipulations of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate, including weighing, preparing solutions, and running reactions, must be performed in a properly functioning chemical fume hood.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the laboratory where this compound is handled.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so in a draft-shielded balance inside the fume hood. Use disposable weigh boats.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure it is also handled within the fume hood.

  • Reaction Setup: All reactions involving this compound should be set up in the fume hood. Ensure all glassware is properly secured.

  • Post-Reaction: Quench reactions carefully, still within the fume hood.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an emergency is critical.

Spill Response

The following flowchart outlines the procedure for managing a spill of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate.

Caption: Workflow for responding to a chemical spill.

First Aid and Exposure
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of waste contaminated with Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is crucial to prevent environmental contamination.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_0 Waste Management A Generate Waste (Solid, Liquid, Contaminated PPE) B Segregate into designated 'Halogenated Organic Waste' container A->B Step 1 C Ensure waste container is properly labeled with the full chemical name B->C Step 2 D Store waste container in a secondary containment bin in a well-ventilated area C->D Step 3 E Arrange for pickup and disposal by your institution's EHS office D->E Step 4

Sources

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